molecular formula C19H17P B086748 Diphenyl-p-tolylphosphine CAS No. 1031-93-2

Diphenyl-p-tolylphosphine

Numéro de catalogue: B086748
Numéro CAS: 1031-93-2
Poids moléculaire: 276.3 g/mol
Clé InChI: QJIMTLTYXBDJFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diphenyl-p-tolylphosphine is a useful research compound. Its molecular formula is C19H17P and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenyl(p-tolyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145641
Record name Diphenyl-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031-93-2
Record name Diphenyl-p-tolylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-p-tolylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-p-tolylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diphenyl-p-tolylphosphine synthesis from Grignard reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Diphenyl-p-tolylphosphine via Grignard Reagent

Introduction

This compound is a triarylphosphine that serves as a crucial ligand in a multitude of organometallic catalysis applications. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a valuable component in catalysts for various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials.[1] Common applications include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1]

The synthesis of triarylphosphines is most commonly achieved through the Grignard reaction.[2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a halophosphine. For the synthesis of this compound, this typically involves the reaction of p-tolylmagnesium halide with chlorodiphenylphosphine. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and process visualizations.

Reaction Mechanism

The synthesis of this compound via the Grignard route is a two-step process.

  • Formation of the Grignard Reagent: The process begins with the formation of the p-tolylmagnesium bromide reagent. This is achieved by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. An inert atmosphere (nitrogen or argon) is essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. A crystal of iodine is often used to activate the magnesium surface and initiate the reaction.[3]

  • Nucleophilic Substitution: The formed p-tolylmagnesium bromide then acts as a potent nucleophile. The carbon atom bonded to the magnesium is highly polarized and attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in a nucleophilic substitution reaction where the chloride ion is displaced, forming a new phosphorus-carbon bond and yielding the final product, this compound.[3][4]

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of similar triarylphosphines.[2][3] All operations should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques.

Materials and Reagents
  • Magnesium turnings

  • Iodine (one crystal)

  • p-Bromotoluene

  • Chlorodiphenylphosphine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Benzene (for extraction)

  • Anhydrous sodium sulfate

  • Standard Schlenk line glassware

  • Round-bottomed flask with multiple outlets

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure

Step 1: Preparation of p-Tolylmagnesium Bromide

  • A multi-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The glassware must be oven-dried to remove all moisture.[5]

  • Magnesium turnings (0.38 g atom) and a small crystal of iodine are placed in the flask.[3]

  • A solution of p-bromotoluene (0.38 mole) in approximately 500 ml of dry ether is prepared. About 15-25 ml of this solution is added to the flask at once to initiate the reaction.[3]

  • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, the mixture is stirred at room temperature for an additional 1.5 hours to ensure complete formation of the Grignard reagent.[3]

Step 2: Reaction with Chlorodiphenylphosphine

  • The flask containing the Grignard reagent is cooled in an ice-salt bath to an internal temperature of approximately -7°C.[3]

  • A solution of chlorodiphenylphosphine (0.33 mole) in 100 ml of dry ether is added dropwise to the cooled Grignard solution. The rate of addition should be controlled to maintain the internal temperature below +10°C. This addition typically takes about 1.25 hours.[3]

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for another 1.5 hours at room temperature.[3]

Step 3: Work-up and Purification

  • The reaction flask is cooled again in an ice-salt bath, and 150 ml of a cold, saturated aqueous solution of ammonium chloride is added slowly to quench the reaction.[3][4]

  • The ether layer is decanted. The remaining aqueous layer is acidified with hydrochloric acid and then extracted three times with 125 ml portions of benzene.[3]

  • The initial ether layer and the benzene extracts are combined, and the solvents are removed by evaporation under reduced pressure.[3][4]

  • The crude product is then purified by vacuum distillation. Any remaining starting materials (like p-dibromobenzene if p-bromotoluene is used) will distill first, followed by the desired product, this compound, which appears as a colorless oil that crystallizes upon cooling.[3] The product typically distills at 180–185°C at very low pressure (2 × 10⁻² mm).[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a triarylphosphine based on an adapted literature procedure.[3]

ParameterValueUnitNotes
Reagents
Magnesium0.38g atom
p-Bromotoluene0.38mole
Chlorodiphenylphosphine0.33moleLimiting reagent
Dry Ether (for Grignard)500mL
Dry Ether (for phosphine)100mL
Reaction Conditions
Grignard FormationReflux°CMaintained by addition rate
Grignard Stir Time1.5hoursPost-addition
Phosphine Addition Temp.< +10°C
Phosphine Reaction Time1.5hoursPost-addition at RT
Product Information
Product NameThis compound
Molecular FormulaC₁₉H₁₇P
Molecular Weight276.31 g/mol
Typical Yield70-85%Yields can vary based on purity of reagents and reaction conditions.[3]
AppearanceColorless oil / White solidCrystallizes on standing[3]
Melting Point66-68°C

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Substitution p-Bromotoluene p-Bromotoluene p-Tolylmagnesium_Bromide p-Tolylmagnesium_Bromide p-Bromotoluene->p-Tolylmagnesium_Bromide  + Mg (Dry Ether, I₂ catalyst) Mg Mg Diphenyl_p_tolylphosphine Diphenyl_p_tolylphosphine p-Tolylmagnesium_Bromide->Diphenyl_p_tolylphosphine  + Chlorodiphenylphosphine (-7 to 10 °C) Chlorodiphenylphosphine Chlorodiphenylphosphine

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere grignard_formation 1. Form Grignard Reagent: Add p-Bromotoluene solution to Mg turnings. Reflux and stir for 1.5h. start->grignard_formation cooling1 2. Cool Reaction to -7 °C grignard_formation->cooling1 phosphine_addition 3. Add Chlorodiphenylphosphine Solution Dropwise (< 10 °C) cooling1->phosphine_addition reaction 4. Stir at Room Temperature for 1.5h phosphine_addition->reaction quench 5. Quench with Saturated Aqueous NH₄Cl reaction->quench extraction 6. Separate Layers and Extract Aqueous Phase with Benzene quench->extraction evaporation 7. Combine Organic Layers and Evaporate Solvents extraction->evaporation purification 8. Purify by Vacuum Distillation evaporation->purification end End: Collect Pure This compound purification->end

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Diphenyl-p-tolylphosphine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl-p-tolylphosphine is a triarylphosphine compound that serves as a crucial ancillary ligand in organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties, derived from the presence of two phenyl groups and one electron-donating p-tolyl group, make it an effective component in catalytic systems for a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of this compound, complete with detailed experimental protocols and logical diagrams to support research and development efforts.

Core Chemical Properties

This compound is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1031-93-2[1][2]
Molecular Formula C₁₉H₁₇P[1]
Molecular Weight 276.31 g/mol [2]
Appearance White powder or crystals
Melting Point 66-68 °C
Boiling Point 250 °C @ 14 Torr
Solubility Soluble in many organic solvents like ethanol, acetone, and chloroform. Low solubility in water.[3]
IUPAC Name (4-Methylphenyl)diphenylphosphane[1]
Synonyms Diphenyl-4-methylphenylphosphine, p-Tolyldiphenylphosphine[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl and tolyl groups, and a characteristic singlet for the methyl protons of the tolyl group at around 2.4 ppm.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for the aromatic carbons, with the methyl carbon of the tolyl group appearing at a characteristic upfield shift.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as P-C stretching vibrations.[1]

Applications in Homogeneous Catalysis

This compound is most prominently used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in synthetic organic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric profile of the phosphine ligand is a determining factor in the catalyst's stability, solubility, and reactivity. The p-tolyl group in this compound provides a subtle yet significant electronic modification compared to the more common triphenylphosphine, which can enhance catalytic activity in certain reactions.

Key reactions where this compound and similar ligands are employed include:

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Buchwald-Hartwig Amination

  • Sonogashira Coupling

  • Negishi Coupling

  • Stille Coupling

Role in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The phosphine ligand plays a critical role in several steps of the catalytic cycle. The diagram below illustrates the generally accepted mechanism and the points at which the ligand influences the reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetal- lation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Phosphine Synthesis cluster_workup Work-up and Purification start Start: Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Dry Ether start->add_mg add_bromo Slowly Add 4-Bromotoluene in Ether add_mg->add_bromo initiate Initiate Reaction (Iodine crystal, gentle heating) add_bromo->initiate reflux Maintain Reflux initiate->reflux cool_reagent Cool Grignard Reagent to 0°C reflux->cool_reagent add_pcl2ph Slowly Add Chlorodiphenylphosphine in Ether cool_reagent->add_pcl2ph warm_rt Warm to Room Temperature and Stir add_pcl2ph->warm_rt quench Quench with Saturated Aqueous NH₄Cl warm_rt->quench extract Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Recrystallization concentrate->purify end End: Pure This compound purify->end

References

An In-depth Technical Guide on the Crystal Structure of Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for free, uncomplexed Diphenyl-p-tolylphosphine. This guide, therefore, focuses on the detailed crystal structure and molecular geometry of this compound as a ligand within the well-characterized silver(I) complex, Bis--INVALID-LINK--silver(I). The structural parameters presented herein are derived from this complex and provide valuable insight into the conformational properties of the phosphine ligand upon coordination to a metal center.

Introduction

This compound is a tertiary phosphine that serves as an important ligand in coordination chemistry and homogeneous catalysis. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a versatile ligand for a variety of transition metal-catalyzed reactions. Understanding its three-dimensional structure is crucial for designing new catalysts and for elucidating reaction mechanisms. This technical guide provides a detailed overview of the molecular structure of this compound based on the crystallographic data of its silver(I) complex.

Molecular Structure and Conformation

The molecular structure of this compound within the silver(I) complex reveals a tetrahedral geometry around the phosphorus atom. The ligand coordinates to the silver(I) center through its phosphorus atom.

Key Structural Features

The structure of the coordinated this compound ligand is characterized by the following key features:

  • Phosphorus-Carbon Bond Lengths: The P-C bond lengths are consistent with typical values for triarylphosphines.

  • Carbon-Phosphorus-Carbon Bond Angles: The C-P-C bond angles are indicative of a distorted tetrahedral geometry around the phosphorus atom.

  • Torsion Angles: The torsion angles involving the silver, phosphorus, and the ipso-carbon atoms of the aryl rings describe the propeller-like arrangement of the phenyl and tolyl groups.

The following diagram illustrates the molecular structure of the this compound ligand as observed in the silver complex.

Caption: Molecular structure of this compound.

Crystallographic Data Presentation

The following tables summarize the key crystallographic data for the Bis--INVALID-LINK--silver(I) complex.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₃₈H₃₄AgNO₂P₂
Formula weight725.48
Temperature100(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 14.7363(3) Å, α = 90°b = 23.5186(5) Å, β = 107.593(2)°c = 10.1557(2) Å, γ = 90°
Volume3354.04(12) ų
Z4
Density (calculated)1.437 Mg/m³
Absorption coefficient6.941 mm⁻¹
F(000)1496
Selected Bond Lengths and Angles for the this compound Ligand
BondLength (Å)AngleDegree (°)
P1-C11.828(3)C1-P1-C7104.03(14)
P1-C71.826(3)C1-P1-C13105.10(14)
P1-C131.832(3)C7-P1-C13105.51(14)
P2-C201.831(3)C20-P2-C26104.14(14)
P2-C261.827(3)C20-P2-C32105.01(14)
P2-C321.828(3)C26-P2-C32105.74(14)

Note: Atom numbering is based on the crystallographic information file of the silver complex.

Experimental Protocols

Synthesis and Crystallization of Bis(4-methylphenyl)diphenylphosphine-κPsilver(I)[1]

A solution of this compound (1 mmol) in acetonitrile (10 ml) was added to a solution of silver nitrite (1 mmol) in acetonitrile (5 ml), resulting in a 2:1 molar ratio of the reactants. The mixture was heated under reflux for 2 hours. After the reaction, the solution was allowed to cool and stand for crystallization to occur.

General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established analytical technique.[1][2][3][4] The general workflow involves several key steps:

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of reflections.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the logical workflow for a single-crystal X-ray diffraction experiment.

cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_exposure X-ray Exposure & Data Collection crystal_mounting->xray_exposure data_reduction Data Reduction xray_exposure->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: Workflow of Single-Crystal X-ray Analysis.

Conclusion

While the crystal structure of free this compound remains to be determined, the analysis of its structure within a silver(I) complex provides significant insights into its molecular geometry and conformational preferences in a coordinated state. The data presented in this guide, including bond lengths, bond angles, and a detailed experimental workflow, serves as a valuable resource for researchers in the fields of coordination chemistry, catalysis, and drug development. Further studies to crystallize and analyze the free phosphine are encouraged to provide a more complete understanding of its solid-state structure.

References

31P NMR Chemical Shift of Diphenyl-p-tolylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the 31P Nuclear Magnetic Resonance (NMR) chemical shift of diphenyl-p-tolylphosphine. This document provides quantitative data, detailed experimental protocols, and a conceptual visualization to aid researchers in the characterization of this important organophosphorus compound.

Data Presentation

The 31P NMR chemical shift of a compound is a critical parameter for its identification and characterization, reflecting the electronic environment of the phosphorus nucleus. For triarylphosphines, the chemical shifts are typically observed in a characteristic range.

Compound31P Chemical Shift (δ, ppm)SolventReference
This compound (analog)-8.8CDCl3External 85% H3PO4 in D2O

Note: The reported value is for hexadeuterated tri-p-tolylphosphine, a close structural analog. The effect of deuteration on the 31P chemical shift is generally considered negligible.

Experimental Protocols

The acquisition of high-quality 31P NMR spectra is crucial for accurate chemical shift determination. The following is a detailed methodology for a typical experiment.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is recommended.

  • Tuning and Matching: Tune and match the probe to the 31P frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl3) and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).

    • Pulse Width: Calibrate the 90° pulse width for 31P.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

    • Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Referencing: The 31P chemical shifts are referenced externally to an 85% solution of phosphoric acid (H3PO4) in D2O, which is assigned a chemical shift of 0.0 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Chemical Shift Calibration: Calibrate the spectrum by setting the reference peak (external 85% H3PO4) to 0.0 ppm.

Factors Influencing 31P NMR Chemical Shifts

The chemical shift of a phosphorus nucleus is a sensitive probe of its local electronic and structural environment. Several factors can influence this value, providing valuable structural information.

Factors_Influencing_31P_NMR_Shift cluster_factors Influencing Factors P_Nucleus 31P Nucleus Chemical Shift Hybridization Hybridization State (e.g., P(III) vs. P(V)) P_Nucleus->Hybridization Electronegativity Electronegativity of Substituents P_Nucleus->Electronegativity Steric_Effects Steric Effects (Bond Angles) P_Nucleus->Steric_Effects Solvent Solvent Effects P_Nucleus->Solvent

Caption: Key factors influencing the 31P NMR chemical shift.

Experimental Workflow

The process of obtaining a 31P NMR spectrum follows a systematic workflow, from sample preparation to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Match Probe C->D E Lock & Shim D->E F Set Acquisition Parameters E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K K J->K Final Spectrum & Analysis

Caption: A generalized workflow for 31P NMR spectroscopy.

An In-depth Technical Guide to the Electronic Properties of Diphenyl-p-tolylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of the Diphenyl-p-tolylphosphine (DPPTP) ligand. Understanding these properties is crucial for predicting and modulating the behavior of metal complexes incorporating this ligand in various applications, including catalysis and drug development. This document outlines key electronic parameters, details the experimental and computational methodologies used for their determination, and presents relevant data in a structured format for ease of comparison.

Introduction to Phosphine Ligand Electronic Effects

Phosphine ligands (PR₃) are integral to modern coordination chemistry and homogeneous catalysis. Their influence on the reactivity and stability of metal complexes is primarily governed by a combination of steric and electronic effects. The electronic nature of a phosphine ligand is a nuanced interplay of its σ-donating and π-accepting capabilities.

  • σ-Donation: The phosphine ligand donates electron density from its lone pair to a vacant d-orbital on the metal center, forming a σ-bond. The strength of this donation is influenced by the electronegativity of the substituents on the phosphorus atom. Electron-donating groups enhance the ligand's σ-basicity.

  • π-Acceptance (Back-donation): The metal center can back-donate electron density from a filled d-orbital to an empty σ* anti-bonding orbital of the phosphorus-substituent bonds. The extent of this π-acceptance is dependent on the energy and orientation of these acceptor orbitals.

The net electronic effect of a phosphine ligand is a synergistic combination of these two interactions, which ultimately modulates the electron density at the metal center and influences the properties of other coordinated ligands.

Quantitative Description of Electronic Properties

Several parameters have been developed to quantify the electronic effects of phosphine ligands. This section details the most prominent of these and presents available data for this compound (DPPTP).

Tolman's Electronic Parameter (TEP)

The most widely accepted measure of a phosphine ligand's net electron-donating ability is Tolman's Electronic Parameter (TEP), denoted as ν(CO).[1] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1]

A more electron-donating ligand increases the electron density on the nickel center. This increased electron density leads to greater π-back-donation from the metal to the antibonding π* orbitals of the carbonyl ligands. Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating phosphine ligand.

Table 1: Tolman's Electronic Parameter (TEP) for Selected Phosphine Ligands

Ligand (L)TEP, ν(CO) in [LNi(CO)₃] (cm⁻¹)
P(t-Bu)₃2056.1[2]
PCy₃2056.4
PMe₃2064.1[2]
PPh₂(p-tolyl) (DPPTP) (estimated)
PPh₃2068.9[2]
P(OPh)₃2085.3
PCl₃2097.0[2]
PF₃2110.8[2]

Note: The TEP for DPPTP is an estimated value based on the expected electronic effect of the p-tolyl group relative to the phenyl groups in triphenylphosphine. The methyl group is weakly electron-donating, which should result in a slightly lower TEP compared to PPh₃.

¹J(P-Se) Coupling Constant

An alternative experimental method to probe the electronic properties of phosphine ligands involves the synthesis of the corresponding phosphine selenide (R₃P=Se) and the measurement of the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)). A stronger σ-donating ability of the phosphine ligand leads to a greater s-character in the P-Se bond, resulting in a larger ¹J(P-Se) value. However, it's important to note that this correlation is most reliable for series of structurally similar phosphines.

As with the TEP, a specific experimentally determined ¹J(P-Se) value for this compound selenide was not found in the surveyed literature.

pKa of the Conjugate Acid

The pKa of the corresponding phosphonium ion ([R₃PH]⁺) in a given solvent provides a measure of the Brønsted basicity of the phosphine ligand. A higher pKa value indicates a stronger base and, by extension, a more electron-donating phosphine. Computational methods can be employed to predict the pKa of phosphonium ions with reasonable accuracy.[4]

Computational Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of ligands. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Energy: The energy of the HOMO is related to the ionization potential and reflects the ability of the molecule to donate electrons. A higher HOMO energy generally corresponds to a better σ-donor.

  • LUMO Energy: The energy of the LUMO is related to the electron affinity and provides insight into the π-acceptor capabilities of the ligand. A lower LUMO energy suggests a better π-acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic stability.

Table 2: Calculated Electronic Properties of this compound (DPPTP)

PropertyValueMethod
HOMO Energy(Not available in search results)DFT (e.g., B3LYP/6-31G)
LUMO Energy(Not available in search results)DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap(Not available in search results)DFT (e.g., B3LYP/6-31G*)
pKa of [DPPTP-H]⁺(Not available in search results)Computational (e.g., MP2/DFT with solvation model)[4]

Note: While specific calculated values for DPPTP were not found, the methodologies for their calculation are well-established.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of phosphine ligands, adapted for this compound.

Determination of Tolman's Electronic Parameter

Objective: To synthesize the [Ni(CO)₃(DPPTP)] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood by trained personnel.

  • This compound (DPPTP)

  • Anhydrous, degassed solvent (e.g., hexane or dichloromethane)

  • Schlenk line and glassware

  • FTIR spectrometer

Procedure:

  • Synthesis of [Ni(CO)₃(DPPTP)]: a. In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of this compound in the chosen anhydrous solvent. b. Cool the solution to 0 °C in an ice bath. c. Slowly add one molar equivalent of a standardized solution of Ni(CO)₄ to the stirred phosphine solution. The reaction is typically rapid. d. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes. e. The resulting solution containing the [Ni(CO)₃(DPPTP)] complex is used directly for IR analysis. Isolation of the complex is often not necessary and can be hazardous due to the potential for Ni(CO)₄ dissociation.

  • IR Spectroscopy: a. Transfer the reaction solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows). b. Record the IR spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).[4] c. Identify the A₁ symmetric stretching frequency, which is usually the most intense band. This value corresponds to the Tolman's Electronic Parameter for DPPTP.

Determination of ¹J(P-Se) Coupling Constant

Objective: To synthesize this compound selenide and determine the ¹J(P-Se) coupling constant using ³¹P NMR spectroscopy.

Materials:

  • This compound (DPPTP)

  • Elemental selenium (black powder)

  • Anhydrous, degassed toluene

  • NMR tube and solvent (e.g., CDCl₃ or C₆D₆)

  • NMR spectrometer with ³¹P and ⁷⁷Se capabilities

Procedure:

  • Synthesis of this compound selenide: a. In a round-bottom flask, dissolve this compound in anhydrous toluene under an inert atmosphere. b. Add a slight excess (e.g., 1.1 equivalents) of elemental selenium powder to the solution. c. Heat the mixture to reflux and monitor the reaction progress by ³¹P NMR spectroscopy. The reaction is complete when the signal corresponding to DPPTP has disappeared and a new signal for the phosphine selenide has appeared. d. Cool the reaction mixture to room temperature and filter to remove any unreacted selenium. e. Remove the solvent under reduced pressure to obtain the crude phosphine selenide, which can be purified by recrystallization if necessary.

  • ³¹P NMR Spectroscopy: a. Prepare a solution of the purified this compound selenide in a suitable deuterated solvent. b. Acquire a proton-decoupled ³¹P NMR spectrum. c. The main peak will correspond to the phosphine selenide. Due to the natural abundance of ⁷⁷Se (7.63%), satellite peaks will be observed flanking the main peak. d. The separation between these two satellite peaks corresponds to the ¹J(P-Se) coupling constant in Hertz (Hz).

Computational Methodology

Objective: To calculate the electronic properties of this compound using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

General Procedure:

  • Structure Optimization: a. Build the 3D structure of this compound. b. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[5][6] This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: a. Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies.

  • Electronic Property Calculation: a. From the output of the DFT calculation, the energies of the HOMO and LUMO can be extracted. The HOMO-LUMO gap is the difference between these two values. b. To calculate the TEP, the [Ni(CO)₃(DPPTP)] complex must be built and optimized. A frequency calculation on this complex will yield the predicted ν(CO) stretching frequencies. The A₁ symmetric stretch corresponds to the calculated TEP. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[2] c. The pKa can be calculated by determining the Gibbs free energy of the protonation reaction in a chosen solvent using a continuum solvation model (e.g., PCM or SMD).[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic properties of phosphine ligands.

G cluster_ligand DPPTP Ligand cluster_metal Metal Center L_HOMO HOMO (Lone Pair) M_empty Empty d-orbital L_HOMO->M_empty σ-Donation L_LUMO LUMO (σ* P-C) M_filled Filled d-orbital M_filled->L_LUMO π-Back-donation

Caption: σ-Donation and π-Back-donation in a Metal-DPPTP Complex.

G start Start: Ni(CO)₄ + DPPTP reaction Reaction in Anhydrous Solvent start->reaction complex [Ni(CO)₃(DPPTP)] in solution reaction->complex ir_measurement FTIR Spectroscopy complex->ir_measurement spectrum Obtain IR Spectrum (2200-1800 cm⁻¹) ir_measurement->spectrum analysis Identify A₁ Symmetric ν(CO) Stretch spectrum->analysis tep TEP for DPPTP analysis->tep

Caption: Experimental Workflow for TEP Determination.

G cluster_tep TEP Calculation start Build DPPTP Structure optimize Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->optimize freq Frequency Calculation (Confirm Minimum) optimize->freq build_complex Build [Ni(CO)₃(DPPTP)] optimize->build_complex homo_lumo Extract HOMO & LUMO Energies freq->homo_lumo opt_complex Optimize Complex Geometry build_complex->opt_complex freq_complex Frequency Calculation opt_complex->freq_complex get_tep Identify A₁ ν(CO) freq_complex->get_tep

Caption: Computational Workflow for Electronic Properties.

Conclusion

References

The Impact of Steric Hindrance in Tolyl-Substituted Phosphine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the steric effects of tolyl-substituted phosphine ligands, a critical class of ligands in catalysis and synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the quantitative measures of steric bulk, the profound influence of isomeric substitution on ligand properties, and comprehensive experimental protocols for their synthesis and characterization. Through detailed diagrams and tabulated data, this guide serves as a practical resource for understanding and applying the principles of steric hindrance in catalyst design and reaction optimization.

Introduction: The Significance of Steric Effects in Phosphine Ligands

Phosphine ligands are fundamental in homogeneous catalysis, offering a versatile platform for tuning the electronic and steric properties of metal complexes. The steric profile of a phosphine ligand, often more so than its electronic nature, can dictate the reactivity, selectivity, and stability of a catalyst.[1] By modulating the size and shape of the ligand, researchers can control access to the metal center, influence the coordination number of the complex, and promote or inhibit specific steps in a catalytic cycle.[2]

Tolyl-substituted phosphines—where one or more phenyl groups in triphenylphosphine are replaced by a tolyl (methylphenyl) group—provide a nuanced approach to steric tuning. The position of the methyl group on the aromatic ring (ortho, meta, or para) allows for subtle yet significant variations in the steric environment around the phosphorus atom. This guide explores these variations and their practical implications.

Quantifying Steric Bulk: Key Parameters

To understand and compare the steric influence of different phosphine ligands, several quantitative descriptors have been developed.

  • Tolman Cone Angle (θ): The most widely used steric parameter, the Tolman cone angle, is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[3] A larger cone angle indicates greater steric bulk around the phosphorus atom. The cone angle for the highly sterically hindered tri(o-tolyl)phosphine is a notable 194°.[4]

  • Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more dynamic and context-dependent measure of steric hindrance within a specific coordination geometry.[5]

The table below summarizes the key steric parameters for a series of tolyl-substituted phosphine ligands.

LigandTolman Cone Angle (θ) [°]Percent Buried Volume (%Vbur)
Triphenylphosphine14532
Tri(p-tolyl)phosphine14534
Tri(m-tolyl)phosphine16538
Tri(o-tolyl)phosphine19444
Diphenyl(o-tolyl)phosphine15736
Di(o-tolyl)phenylphosphine17940

Note: Some values are sourced from computational studies and may vary slightly depending on the method of calculation.[5]

The Isomeric Effect: Ortho vs. Meta vs. Para Substitution

The position of the methyl group on the tolyl ring has a profound impact on the steric properties of the ligand.

  • para-Substitution: With the methyl group positioned away from the phosphorus center, tri(p-tolyl)phosphine has a cone angle identical to that of triphenylphosphine. Its steric influence is therefore very similar, with electronic effects being the primary differentiator.

  • meta-Substitution: The methyl groups in the meta position begin to contribute to the steric bulk around the phosphorus atom, resulting in a significantly larger cone angle compared to the para isomer.

  • ortho-Substitution: The placement of methyl groups in the ortho position leads to a dramatic increase in steric hindrance. Tri(o-tolyl)phosphine is one of the bulkiest monodentate phosphine ligands, a property that can enforce low coordination numbers at the metal center and facilitate reductive elimination in catalytic cycles. This extreme steric hindrance can also lead to intramolecular C-H activation, or cyclometalation, where the ligand itself reacts with the metal center.[4]

The following diagram illustrates the increasing steric hindrance with the proximity of the methyl group to the phosphorus atom.

Steric_Hindrance cluster_para para-Tolyl Phosphine cluster_meta meta-Tolyl Phosphine cluster_ortho ortho-Tolyl Phosphine p_para P c1_para C p_para->c1_para p_meta P steric_label Increasing Steric Hindrance me_para CH₃ c1_para->me_para c1_meta C p_meta->c1_meta p_ortho P me_meta CH₃ c1_meta->me_meta c1_ortho C p_ortho->c1_ortho me_ortho CH₃ c1_ortho->me_ortho

Figure 1: Impact of methyl group position on steric hindrance.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of tolyl-substituted phosphine ligands.

Synthesis of Tri(tolyl)phosphine Ligands

The synthesis of tri(tolyl)phosphines is typically achieved via a Grignard reaction, where a tolylmagnesium halide is reacted with a phosphorus source, such as phosphorus trichloride (PCl₃). The following is a general protocol adaptable for the ortho, meta, and para isomers.

Protocol: Synthesis of Tri(o-tolyl)phosphine [6]

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (3.11 g, 128 mmol) in an oven-dried flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine and a few mL of a solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

    • Gently heat the mixture to initiate the reaction. Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus trichloride (PCl₃, 3.58 g, 26.1 mmol) in anhydrous THF dropwise with vigorous stirring. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Note: The synthesis of tri(m-tolyl)phosphine and tri(p-tolyl)phosphine follows a similar procedure using 3-bromotoluene and 4-bromotoluene, respectively.[7]

The overall workflow for the synthesis and characterization of these ligands is depicted below.

Ligand_Synthesis_Workflow cluster_characterization Characterization start Start: Aryl Bromide (e.g., 2-bromotoluene) grignard Grignard Reagent Formation (Mg, THF) start->grignard reaction Reaction with PCl₃ grignard->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: Tri(tolyl)phosphine purification->product nmr ³¹P NMR Spectroscopy product->nmr xray X-ray Crystallography (for single crystals) product->xray

Figure 2: General workflow for ligand synthesis and characterization.
³¹P NMR Spectroscopic Analysis

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands. Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, it is a highly sensitive technique that provides valuable information about the chemical environment of the phosphorus atom.[1]

Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

  • Sample Preparation:

    • Under an inert atmosphere, dissolve 10-20 mg of the phosphine ligand in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.[8]

    • Cap the NMR tube securely. If the sample is particularly air-sensitive, the tube can be flame-sealed under vacuum.

  • Instrumental Parameters:

    • The spectrum is typically acquired with proton decoupling (¹H decoupling) to simplify the spectrum by removing P-H couplings, resulting in sharp singlets for each unique phosphorus environment.[1]

    • Reference: The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

    • Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative analysis. For many organophosphorus compounds, a delay of 20-30 seconds is recommended to allow for full relaxation of the phosphorus nucleus between scans.[9]

    • Acquisition Time (aq): A typical acquisition time is between 1 and 3 seconds.

    • Number of Scans (ns): The number of scans depends on the concentration of the sample. For a routine spectrum, 16 to 64 scans are often sufficient.

Determination of Cone Angle from X-ray Crystallography Data

The most accurate method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction analysis of a metal-phosphine complex.

Protocol: Calculating Cone Angle from a Crystallographic Information File (CIF)

  • Obtain Crystallographic Data:

    • Synthesize and grow single crystals of a metal complex containing the tolyl-phosphine ligand of interest.

    • Perform single-crystal X-ray diffraction to obtain the crystal structure. The output will be a Crystallographic Information File (.cif). Alternatively, CIF files for known structures can be obtained from crystallographic databases like the Cambridge Structural Database (CSD).

  • Software-Based Calculation:

    • Utilize software capable of molecular visualization and geometric calculations (e.g., Mercury, Olex2, or specialized scripts).

    • Import the .cif file into the software.

    • Define the vertex of the cone at the position of the metal atom and the phosphorus atom on the cone's axis.

    • Set the metal-phosphorus distance to the standardized 2.28 Å, as defined by Tolman, for comparability.[3]

    • Define the van der Waals radii for the atoms on the periphery of the ligand (typically hydrogen atoms).

    • The software can then calculate the minimum cone angle that encompasses all the peripheral atoms of the ligand.

Steric Effects in Catalysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of phosphine ligand is critical to its success. The steric bulk of the ligand plays a key role in the catalytic cycle.

The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-coordinate, electron-rich Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) complex. Sterically demanding ligands, such as tri(o-tolyl)phosphine, promote the formation of the highly reactive monoligated Pd(0) species, which can accelerate this step, particularly with less reactive aryl chlorides.

  • Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst. This step is often facilitated by bulky ligands, which create steric pressure around the metal center, favoring the formation of the product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd0_mono Pd(0)L (favored by bulky L) pd0->pd0_mono - L pd2_oa trans-Ar-Pd(II)(L)₂-X pd0_mono->pd2_oa + Ar-X (Oxidative Addition) pd2_tm trans-Ar-Pd(II)(L)₂-R pd2_oa->pd2_tm + R-B(OR)₂ (Transmetalation) product Ar-R pd2_tm->product (Reductive Elimination) product->pd0 Regenerates Catalyst

Figure 3: The Suzuki-Miyaura catalytic cycle, highlighting the role of phosphine ligands (L).

Conclusion

The steric properties of tolyl-substituted phosphine ligands are a powerful tool in the arsenal of the modern chemist. Through the judicious selection of the methyl group's position on the tolyl ring, researchers can fine-tune the steric environment at a metal center, thereby influencing catalytic activity and selectivity. This guide has provided the quantitative data, experimental protocols, and conceptual frameworks necessary for the informed application of these versatile ligands in research and development. A thorough understanding of the principles outlined herein will empower scientists to design more efficient and selective catalytic systems for a wide range of chemical transformations.

References

A Technical Guide to the Solubility of Diphenyl-p-tolylphosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl-p-tolylphosphine, a common organophosphorus compound utilized as a ligand in catalysis and as a reagent in organic synthesis. Due to a lack of readily available quantitative solubility data for this compound, this document focuses on the qualitative solubility of the closely related and structurally similar compound, triphenylphosphine, and provides a detailed experimental protocol for determining the solubility of solid organic compounds.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from its structural analogue, triphenylphosphine. This compound is a solid, nonpolar molecule. Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and less soluble in polar solvents.

Triphenylphosphine is reported to be soluble in a range of nonpolar to slightly polar organic solvents, including:

  • Ethers[1]

  • Toluene[1]

  • Chloroform[1]

  • Benzene[1]

Conversely, triphenylphosphine is insoluble in water.[1] The solubility of triphenylphosphine in organic solvents generally increases with a rise in temperature.[1] Given the structural similarity, this compound is anticipated to exhibit a comparable solubility profile.

Data on Solubility

As of the compilation of this guide, specific quantitative solubility values for this compound in various organic solvents were not found in a comprehensive, tabulated format in the reviewed literature. Researchers requiring precise solubility data for their applications are encouraged to determine it experimentally using established methods.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2][3] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Conical flask or vial with a secure cap

  • Temperature-controlled shaker or magnetic stirrer

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporating dish or vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. An excess is achieved when undissolved solid remains visible.[4]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.[4] Equilibrium is established when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a specific volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

    • Record the exact mass of the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.[4]

    • Continue drying until a constant weight of the residue is achieved.

  • Calculation of Solubility:

    • Weigh the dish with the dry this compound residue.

    • The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.

    • The mass of the solvent is the total mass of the saturated solution withdrawn minus the mass of the dissolved solid.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_measure Measurement cluster_calc Calculation start Start add_solute Add excess this compound to solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant with a filtered syringe settle->withdraw weigh_solution Weigh the withdrawn saturated solution withdraw->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility (g/100g solvent, etc.) weigh_residue->calculate end End calculate->end

Gravimetric Method for Solubility Determination

References

An In-depth Technical Guide to Phosphine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition-metal catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with remarkable efficiency and selectivity.[1] At the heart of these powerful transformations lies the catalyst system, which typically consists of a transition metal precursor and a supporting ligand. Among the vast array of ligands developed, phosphines have emerged as the most significant and versatile class for cross-coupling reactions.[1] Their remarkable success stems from the tunability of their steric and electronic properties, which allows for precise control over the reactivity and selectivity of the metal catalyst.[2] This guide provides a comprehensive overview of the fundamental principles of phosphine ligands in cross-coupling catalysis, their application in key reactions, and detailed experimental protocols.

The Crucial Role of Phosphine Ligands: Steric and Electronic Effects

The efficacy of a phosphine ligand in a cross-coupling reaction is governed by a delicate interplay of its steric and electronic properties.[2] These properties directly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical factor. Electron-rich phosphines, such as trialkylphosphines, increase the electron density at the metal center.[2][3] This enhanced electron density facilitates the oxidative addition of the organohalide to the metal, a crucial activation step in the catalytic cycle.[4] Conversely, electron-poor phosphines can favor other steps in the cycle. The electronic nature of the phosphine can be modulated by the substituents on the phosphorus atom.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle (θ) or percent buried volume (%Vbur), plays a multifaceted role.[3][5] Bulky phosphines promote the formation of low-coordinate, highly reactive monoligated metal species, which are often the active catalysts in cross-coupling reactions.[6] This steric hindrance can also facilitate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[4] Furthermore, the steric environment around the metal center can influence the regioselectivity and stereoselectivity of the reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving phosphine ligands proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L R-Pd(II)(L)-X R-Pd(II)(L)-X Pd(0)L->R-Pd(II)(L)-X Oxidative Addition (R-X) R-Pd(II)(L)-R' R-Pd(II)(L)-R' R-Pd(II)(L)-X->R-Pd(II)(L)-R' Transmetalation (R'-M) R-Pd(II)(L)-R'->Pd(0)L Reductive Elimination [Product]\nR-R' [Product] R-R' R-Pd(II)(L)-R'->[Product]\nR-R' L Phosphine Ligand R-X Organohalide R'-M Organometallic Reagent

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions and the Role of Phosphine Ligands

Phosphine ligands have been instrumental in the development and advancement of several cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope, particularly with challenging substrates like aryl chlorides.[6] Bulky and electron-rich dialkylbiaryl phosphines, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), have proven to be exceptionally effective in promoting Suzuki-Miyaura couplings.[6]

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref
JohnPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10018981.5[6]
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1004>991.5[6]
XPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1002961.5[6]
RuPhos 4-ChloroanisolePhenylboronic acidK₃PO₄Toluene1001991.5
cataCXium® A 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane8016980.01[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), SPhos (0.033 mmol, 3.3 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides or pseudohalides.[7] The development of sterically hindered and electron-rich phosphine ligands has been a key factor in expanding the scope of this reaction to include a wide range of amines and challenging aryl chlorides.[7] Ligands such as XPhos, RuPhos, and BrettPhos are widely used and have enabled the synthesis of complex nitrogen-containing molecules.

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene1001991.0
RuPhos 4-ChlorotolueneAnilineNaOtBuToluene802981.0
BrettPhos 4-Chlorotoluenen-ButylamineNaOtBuToluene1001971.0
DavePhos 4-ChlorotolueneAnilineNaOtBuToluene8018951.5[8]
cataCXium® A 4-ChloroanisoleMorpholineK₃PO₄Dioxane1002990.1[2]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.

  • Add toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the required time.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. While often performed with phosphine-free catalysts, phosphine ligands can significantly improve the efficiency and selectivity of the reaction, especially with less reactive substrates. Both monodentate and bidentate phosphine ligands have been successfully employed.[9] Palladacycles, which are stable precatalysts, are also highly effective in Heck catalysis.

Materials:

  • Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add Herrmann's catalyst (0.005 mmol, 0.5 mol%), aryl bromide (1.0 mmol), and a stir bar.

  • Evacuate and backfill the tube with argon.

  • Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the mixture at 120 °C for the specified duration.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction synthesizes alkynes through the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[10] Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[11] A variety of phosphine ligands, from simple triarylphosphines to more sophisticated bulky and electron-rich ligands, have been used.[11]

Materials:

  • Pd(OAc)₂

  • SPhos

  • Aryl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylacetamide (DMAc, 5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol) to a vial.

  • Add the aryl chloride (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add DMAc (5 mL) and seal the vial.

  • Heat the reaction at 120 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Experimental and Logical Workflows

The selection of the optimal phosphine ligand is often a critical step in developing a robust cross-coupling reaction. High-throughput screening (HTS) is a powerful tool for rapidly evaluating a library of ligands to identify the most effective one for a specific transformation.

Ligand Screening Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Define Reaction (Substrates, Base, Solvent) Library Select Ligand Library Define->Library Stock Prepare Stock Solutions (Catalyst, Ligands, Reactants) Library->Stock Dispense Dispense Reagents into Microplate Stock->Dispense React Run Parallel Reactions (Heating & Stirring) Dispense->React Quench Quench Reactions React->Quench Analyze Analyze by LC-MS/GC-MS Quench->Analyze Identify Identify Optimal Ligand(s) Analyze->Identify

A typical workflow for high-throughput screening of phosphine ligands.

Conclusion

Phosphine ligands are at the forefront of innovation in transition-metal catalyzed cross-coupling reactions. Their tunable steric and electronic properties provide a powerful handle for chemists to control the efficiency, selectivity, and scope of these transformations. From the development of bulky, electron-rich ligands that have enabled the use of challenging substrates to the design of specialized ligands for specific applications, the field continues to evolve. This guide has provided a foundational understanding of the role of phosphine ligands in key cross-coupling reactions, along with practical experimental guidance. For researchers, scientists, and drug development professionals, a deep understanding of phosphine ligand chemistry is essential for the successful design and implementation of modern synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Diphenyl-p-tolylphosphine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl-p-tolylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature on the para isomer of tolylphosphine is limited, the following protocols and data are based on established methodologies for structurally similar monodentate phosphine ligands, including the meta and ortho isomers.[1][2] These notes are intended to serve as a robust starting point for reaction optimization and application in synthetic chemistry.

Ligand Profile: this compound

This compound is an air-stable, crystalline solid belonging to the triarylphosphine class of ligands. The electronic and steric properties of this ligand are influenced by the presence of a methyl group in the para position of one of the phenyl rings. This substitution pattern imparts moderate steric bulk and enhances the electron-donating character of the phosphine compared to triphenylphosphine, which can influence the efficiency of the catalytic cycle.

The Role in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3][4][5] The efficiency of this palladium-catalyzed reaction is highly dependent on the phosphine ligand. The catalytic cycle, illustrated below, involves several key steps where the ligand plays a crucial role:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand, undergoes oxidative addition with an aryl halide. Electron-rich phosphines like this compound can facilitate this rate-determining step.

  • Transmetallation: An organoboron species exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetallation Transmetallation pd2_complex->transmetallation R²-B(OR)₂ Base pd2_diary R¹-Pd(II)L₂-R² transmetallation->pd2_diary reductive_elimination Reductive Elimination pd2_diary->reductive_elimination reductive_elimination->pd0 R¹-R²

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a tolylphosphine ligand. Optimal conditions, particularly the choice of base and solvent, may vary depending on the specific substrates.[2]

General Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).

  • Add this compound (0.04 mmol). A common ligand to palladium ratio is 2:1 or 4:1.[2]

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 6 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow reagents 1. Add Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst, This compound inert_atm 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent reaction 4. Heat and Stir (80-110 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, GC/MS) reaction->monitoring workup 6. Workup: Dilute, Wash, Dry monitoring->workup purification 7. Purify (Column Chromatography) workup->purification product Final Product purification->product

Figure 2: General Experimental Workflow.

Quantitative Data

Table 1: Effect of Base and Solvent on the Yield of 4-Phenylacetophenone using a Tolylphosphine Ligand [2]

Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tolyl)₂Ph (0.02 mmol), Base (2.0 mmol), Solvent (6 mL), 100 °C, 2h.

EntryBaseSolventYield (%)
1K₃PO₄Toluene/H₂O (5:1)98
2K₂CO₃Toluene/H₂O (5:1)95
3Cs₂CO₃Toluene/H₂O (5:1)97
4Na₂CO₃Toluene/H₂O (5:1)92
5K₃PO₄Dioxane/H₂O (5:1)96
6K₃PO₄THF/H₂O (5:1)90

Table 2: Substrate Scope with P(o-tolyl)₂Ph Ligand

Reaction Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1, 6 mL), 100 °C.

EntryAryl HalideTime (h)Yield (%)
14-Bromoacetophenone298
24-Bromotoluene396
34-Chloroacetophenone592
41-Bromo-4-nitrobenzene1.599
52-Bromopyridine488

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure all reagents and solvents are thoroughly degassed to prevent catalyst decomposition.[2] An inert atmosphere (Argon or Nitrogen) is crucial.

    • Insufficient Ligand: Increase the ligand-to-palladium ratio, common ratios are 2:1 or 4:1.[2]

    • Impure Boronic Acid: Use fresh or properly stored boronic acid, as they can dehydrate to less reactive boroxines.[2]

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: Use a slight excess of the organohalide or ensure slow addition of the boronic acid.[2]

    • Dehalogenation of Organohalide: This can be promoted by certain bases. Consider screening different bases.[2]

  • Catalyst Decomposition (Black Precipitate):

    • Presence of Oxygen: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.[2]

References

Application Notes and Protocols for Buchwald-Hartwig Amination using Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides. This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials where arylamines are crucial structural motifs. The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. While bulky, electron-rich biaryl phosphines are often the ligands of choice for challenging transformations, simpler triarylphosphines like Diphenyl-p-tolylphosphine can serve as effective and economical ligands for certain substrate combinations. This document provides a detailed protocol and application notes for conducting Buchwald-Hartwig amination using this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. Finally, reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X pd_amido Palladium-Amido Complex oxidative_addition->pd_amido R₂NH, Base reductive_elimination_complex Product Complex pd_amido->reductive_elimination_complex Reductive Elimination reductive_elimination_complex->pd0 Ar-NR₂ Product Arylamine (Ar-NR₂) ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using this compound as the ligand. Reaction conditions may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide

  • Primary amine

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv).

  • Finally, add the sodium tert-butoxide (1.4 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Prepare Schlenk flask under inert atmosphere start->setup add_catalyst Add Pd(OAc)₂ and This compound setup->add_catalyst add_solvent Add anhydrous toluene add_catalyst->add_solvent add_reagents Add aryl bromide, amine, and NaOtBu add_solvent->add_reagents react Heat reaction mixture (80-110 °C) with stirring add_reagents->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor workup Cool, quench with water, and extract product monitor->workup purify Dry, concentrate, and purify by chromatography workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides and amines using a Pd(OAc)₂/Diphenyl-p-tolylphosphine catalyst system. These are illustrative examples, and actual yields may vary depending on the specific substrates and reaction optimization.

EntryAryl HalideAminePd(OAc)₂ (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAniline24NaOtBu (1.4)Toluene1001685
24-Bromoanisolen-Hexylamine24NaOtBu (1.4)Toluene1001878
31-Bromo-4-fluorobenzeneMorpholine24NaOtBu (1.4)Dioxane1102492
42-BromopyridineBenzylamine24K₃PO₄ (2.0)Toluene1102465

Discussion

This compound is a moderately electron-rich monodentate triarylphosphine ligand. While it can be effective for the coupling of electron-rich and some electron-neutral aryl bromides with primary and secondary amines, its performance may be limited with more challenging substrates such as aryl chlorides or sterically hindered coupling partners. In such cases, more electron-rich and bulky ligands, such as the biaryl phosphines developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are generally required to achieve high catalytic activity. Nevertheless, for suitable substrates, this compound offers a cost-effective alternative to more complex ligand systems. Optimization of the palladium precursor, base, solvent, and temperature is crucial for maximizing the yield and efficiency of the reaction.

Application Notes and Protocols for Diphenyl-p-tolylphosphine Palladium Catalyzed Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diphenyl-p-tolylphosphine as a ligand in palladium-catalyzed Heck reactions. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl or vinyl halides and triflates. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity. This compound, a triarylphosphine ligand, offers a unique steric and electronic profile that can be advantageous in various Heck coupling scenarios.

Introduction to this compound in Heck Reactions

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a cornerstone of modern organic synthesis. It involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. The general transformation is depicted below:

The catalytic cycle of the Heck reaction is generally understood to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the olefin, and subsequent β-hydride elimination to afford the product and a hydridopalladium complex. The base is required to regenerate the active Pd(0) catalyst from the hydridopalladium species.

This compound serves as a supporting ligand for the palladium catalyst. Its electronic and steric properties, influenced by the phenyl and tolyl groups, play a crucial role in stabilizing the palladium center and modulating its reactivity. The tolyl group, with its electron-donating methyl substituent, can influence the electron density at the palladium center, potentially affecting the rates of oxidative addition and reductive elimination.

Experimental Protocols

The following protocols are representative examples of Heck reactions employing a palladium catalyst with this compound as the ligand. The specific conditions may require optimization depending on the substrates being used.

General Protocol for the Heck Reaction of an Aryl Bromide with Styrene

This protocol is adapted from established procedures for similar Heck couplings and provides a starting point for the synthesis of stilbene derivatives.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Styrene

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the aryl bromide (e.g., 2 mmol, 1.0 equiv) and the chosen solvent (e.g., 10 mL of DMF).

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.

  • Add the base (e.g., triethylamine, 3 mmol, 1.5 equiv) followed by the alkene (e.g., styrene, 2.4 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (e.g., 20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative data for the Heck reaction using a palladium catalyst with this compound or structurally similar triarylphosphine ligands. This data is intended to provide a general indication of the catalyst system's performance across different substrates.

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisoleStyreneCs₂CO₃DMF110-130110-47[1]
24-BromophenolStyreneEt₃N-100overnight57
3IodobenzeneEugenolK₂CO₃DMF1001-395-100 (conversion)[2]
4IodobenzeneEstragoleK₂CO₃DMF396 (conversion)[2]

Note: The data in this table is compiled from various sources and may involve slightly different ligands or conditions. It should be used as a general guide for reaction development.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(X) pd0->pdiil Oxidative Addition (Ar-X) olefin_complex Ar-Pd(II)L(Olefin)(X) pdiil->olefin_complex Olefin Coordination (-L) insertion_product R-CH₂-CH(Ar)-Pd(II)L(X) olefin_complex->insertion_product Migratory Insertion product_complex [H-Pd(II)L(X)] • (Ar-CH=CH-R) insertion_product->product_complex β-Hydride Elimination pd0_regen Pd(0)L₂ product_complex->pd0_regen Reductive Elimination (+ Base, - HB⁺X⁻) product_out Product (Ar-CH=CH-R) product_complex->product_out

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Heck reaction in a research laboratory setting.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert glassware Dry Glassware (Schlenk Flask) glassware->inert add_reagents Add Aryl Halide, Solvent, Alkene inert->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify

Caption: General laboratory workflow for a Heck coupling reaction.

Troubleshooting and Optimization

  • Low or No Yield:

    • Catalyst Activity: Ensure the palladium precatalyst is of good quality. The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species. This is often facilitated by the phosphine ligand or the solvent.

    • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere.

    • Base: The choice and amount of base are critical. If an amine base is used, ensure it is dry. For inorganic bases, ensure they are finely powdered to maximize surface area.

    • Ligand:Palladium Ratio: A 2:1 ratio of phosphine ligand to palladium is a common starting point. However, this can be optimized.

  • Formation of Side Products:

    • Homocoupling of Aryl Halide: This can occur at higher temperatures. Lowering the reaction temperature may reduce this side reaction.

    • Alkene Isomerization: The position of the double bond in the product can sometimes isomerize. The choice of base and solvent can influence this.

  • Reaction Stalls:

    • Catalyst Deactivation: The catalyst may deactivate over time, especially at high temperatures. Using a more robust ligand or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve catalyst lifetime.

By carefully considering the reaction parameters and utilizing the provided protocols as a starting point, researchers can effectively employ this compound palladium catalysts for a variety of Heck coupling transformations.

References

Application Notes and Protocols for Sonogashira Coupling of Aryl Chlorides with Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to their lower reactivity.[2]

The success of the Sonogashira coupling of unreactive aryl chlorides heavily relies on the selection of an appropriate phosphine ligand for the palladium catalyst.[3] Bulky and electron-rich phosphine ligands are known to enhance the efficacy of the catalytic system by promoting the oxidative addition of the aryl chloride to the palladium center, a crucial step in the catalytic cycle.[3][4] Diphenyl-p-tolylphosphine, a member of the triarylphosphine ligand family, possesses electronic and steric properties that can be beneficial for such transformations. The electron-donating p-tolyl group can increase the electron density on the palladium center, facilitating the oxidative addition step.

These application notes provide a detailed protocol and relevant data for the Sonogashira coupling of aryl chlorides, with a focus on the use of this compound and analogous bulky phosphine ligands.

Role of this compound and Other Bulky Ligands

In the Sonogashira catalytic cycle, the phosphine ligand plays a pivotal role in stabilizing the palladium(0) active species and modulating its reactivity. For the challenging coupling of aryl chlorides, ligands with specific characteristics are required:

  • Electron-Donating Properties: Ligands like this compound, with its electron-donating methyl group on the phenyl ring, increase the electron density of the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the C-Cl bond, which is typically the rate-limiting step.[3]

  • Steric Bulk: The steric hindrance provided by the tolyl group and the two phenyl groups helps to create a coordinatively unsaturated palladium species, which is more reactive. This bulk can also promote the reductive elimination step, leading to the final product and regeneration of the catalyst.[5]

While specific data for this compound in the Sonogashira coupling of aryl chlorides is not extensively documented in the reviewed literature, protocols using other bulky and electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be highly effective and can serve as a valuable guide.[4][6]

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of aryl chlorides. Due to the limited specific data for this compound with aryl chlorides, this protocol is adapted from established procedures for similar bulky and electron-rich phosphine ligands like XPhos.[6] Optimization of reaction conditions is recommended for specific substrates.

Materials:

  • Palladium precursor (e.g., Palladium(II) acetate - Pd(OAc)₂, Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • This compound (or other bulky phosphine ligand, e.g., XPhos)

  • Copper(I) iodide (CuI) (for traditional Sonogashira) or can be excluded for copper-free protocols

  • Aryl chloride

  • Terminal alkyne

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Toluene, Dioxane, N,N-Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (or alternative bulky ligand, 2-4 mol%).

    • Add the anhydrous solvent (e.g., Toluene) and stir the mixture for 15-20 minutes at room temperature to allow for the formation of the active palladium-phosphine complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add the copper(I) iodide (1-2 mol%) if a copper co-catalyst is used. For copper-free conditions, this step is omitted.

    • Add the base (e.g., Cs₂CO₃, 2.0 equivalents).

    • Add the aryl chloride (1.0 equivalent).

    • Add the terminal alkyne (1.2-1.5 equivalents).

  • Reaction Execution:

    • Ensure the flask is securely sealed and continue stirring under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C for aryl chlorides).

    • Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the base and any remaining copper salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Table 1: Sonogashira Coupling of Various Aryl Chlorides with Phenylacetylene using a Bulky Phosphine Ligand (Representative Data)

EntryAryl ChlorideLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneXPhosPd₂(dba)₃ (1)Cs₂CO₃Toluene1001295
24-ChloroanisoleSPhosPd(OAc)₂ (2)K₂CO₃Dioxane1101892
31-Chloro-4-nitrobenzeneXPhosPd₂(dba)₃ (1)Cs₂CO₃Toluene80698
42-ChloropyridineSPhosPd(OAc)₂ (2)K₂CO₃Dioxane1002485

Note: This data is representative and compiled from literature on bulky phosphine ligands for aryl chloride coupling. Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡C-R PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Cu_Cycle Copper Cycle Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + CuX, Base Base Base CuX CuX Cu_Acetylide->Transmetal

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start prep Prepare Catalyst (Pd source + Ligand in Solvent) start->prep setup Reaction Setup (Add Base, Aryl Chloride, Alkyne) prep->setup reaction Heat Reaction Mixture (Monitor Progress) setup->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup extraction Aqueous Wash workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for C-C Bond Formation Using a Diphenyl-p-tolylphosphine Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diphenyl-p-tolylphosphine as a ligand in palladium-catalyzed carbon-carbon (C-C) bond formation reactions. This catalyst system is a valuable tool in organic synthesis, particularly for constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficacy of these reactions is often dictated by the nature of the phosphine ligand coordinated to the palladium center. This compound is a triarylphosphine ligand that offers a unique combination of steric and electronic properties. The presence of the electron-donating p-tolyl group, compared to a simple phenyl group, can enhance the electron density at the phosphorus and palladium centers, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This document outlines protocols for the preparation of the palladium catalyst and its application in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While specific quantitative data for this compound is not extensively reported, the provided data for analogous tolylphosphine ligands serve as a valuable benchmark for expected performance.

Catalyst Preparation

A common precursor for these cross-coupling reactions is a palladium(II) complex of the phosphine ligand, such as bis(this compound)palladium(II) chloride. This pre-catalyst is typically reduced in situ to the active Pd(0) species.

Experimental Protocol: Synthesis of Bis(this compound)palladium(II) Chloride

This protocol is adapted from established procedures for the synthesis of similar bis(phosphine)palladium(II) chloride complexes.[1][2][3]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Benzonitrile (or acetonitrile)

  • Ethanol

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.0 mmol).

  • Add this compound (2.1 mmol, 2.1 equivalents).

  • Add benzonitrile (30 mL).

  • Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.

  • Heat the mixture to reflux (approximately 191°C for benzonitrile) with vigorous stirring until all solids have dissolved, and the solution becomes clear and dark red. This may take 30-60 minutes.

  • Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.

  • Continue stirring the mixture at room temperature overnight to ensure complete precipitation.

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the yellow solid product under vacuum to a constant weight.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins via the cross-coupling of an organoboron compound with an organohalide or triflate.

Illustrative Data for Tolylphosphine Ligands in Suzuki-Miyaura Coupling

The following table presents representative data for the performance of tolylphosphine ligands in the Suzuki-Miyaura coupling, demonstrating the general effectiveness of this class of ligands. Optimization is recommended for specific substrates when using this compound.

EntryAryl HalideArylboronic AcidPhosphine LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidP(o-tolyl)₂PhK₃PO₄Toluene/H₂O10098[4]
24-ChloroacetophenonePhenylboronic acidP(o-tolyl)₂PhK₃PO₄Toluene100>95
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidP(p-tolyl)₃Cs₂CO₃Dioxane8098[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline. The optimal conditions, particularly the choice of base and solvent, can vary depending on the specific substrates used.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(this compound)palladium(II) chloride

  • This compound (if using Pd(OAc)₂)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 5:1, Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • If using an in-situ catalyst, add Pd(OAc)₂ (0.01-0.02 mmol) and this compound (0.02-0.04 mmol). If using the pre-formed complex, add bis(this compound)palladium(II) chloride (0.01-0.02 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (6 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[6]

Illustrative Data for Heck Coupling with Phosphine Ligands

Quantitative data for Heck reactions often show high yields, particularly for the formation of trans-stilbene products. Yields are typically in the range of 90-99% with appropriate catalyst and ligand selection. The choice of base and solvent is critical and requires optimization for specific substrates.[7]

EntryAryl HalideAlkenePhosphine LigandBaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePPh₃Et₃NDMF100>95
24-Bromoacetophenonen-Butyl acrylateP(t-Bu)₃Cs₂CO₃Dioxane120>95
3ChlorobenzeneStyreneP(t-Bu)₃Cs₂CO₃Dioxane120~90
Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • Pd(OAc)₂ or Bis(this compound)palladium(II) chloride

  • This compound (if using Pd(OAc)₂)

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

  • Inert gas supply

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (1.5 mmol).

  • Add the palladium source (0.01-0.05 mmol) and, if necessary, the this compound ligand (0.02-0.10 mmol).

  • Seal the tube, and purge with an inert gas.

  • Add the anhydrous, degassed solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an appropriate organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10][11]

Illustrative Data for Sonogashira Coupling with Phosphine Ligands

The following data for related systems indicates that high yields can be expected.

EntryAryl HalideAlkynePhosphine LigandBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePPh₃Et₃NTHFRT>95
24-BromobenzonitrilePhenylacetylenePPh₃Et₃N/piperidineTHF65>90
31-IodonaphthalenePhenylacetyleneL₂ (a phosphine ligand)K₂CO₃EtOH9060
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira couplings using analogous triarylphosphine ligands.[8]

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • This compound

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas supply

Procedure:

  • To a Schlenk flask, add the palladium precursor (0.01-0.02 mmol), this compound (0.02-0.04 mmol), and CuI (0.01-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and the amine base (2.0 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitored by TLC or GC/MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) catalyst 2. Catalyst System Addition (Pd Source + this compound) reagents->catalyst reaction 3. Reaction Setup (Inert Atmosphere, Solvent, Heat) catalyst->reaction monitoring 4. Reaction Monitoring (TLC, GC/MS) reaction->monitoring workup 5. Aqueous Workup (Extraction, Washing) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-R' L₂ pd_complex->transmetal Transmetalation (R'B(OH)₂) transmetal->pd0 Reductive Elimination product Ar-R' transmetal->product heck_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Alkene Complex pd_complex->alkene_complex Alkene Coordination insertion_prod Insertion Product alkene_complex->insertion_prod Migratory Insertion insertion_prod->pd0 β-Hydride Elimination + Base product Ar-Alkene insertion_prod->product sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-C≡CR' L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-C≡CR' transmetal->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation Species alkyne R'C≡CH alkyne->cu_acetylide + Cu(I), Base

References

Application Notes: Synthesis of Biaryl Compounds Utilizing Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of biaryl compounds using Diphenyl-p-tolylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. Biaryl scaffolds are pivotal structural motifs in numerous therapeutic agents, natural products, and advanced materials.[1][2] The strategic use of phosphine ligands, such as this compound, is crucial for optimizing reaction efficiency, substrate scope, and functional group tolerance in the synthesis of these complex molecules.

This compound is a triarylphosphine ligand that offers a balance of steric and electronic properties conducive to facilitating key steps in the catalytic cycle of cross-coupling reactions, namely oxidative addition and reductive elimination.[3] While specific quantitative data for this compound is limited in publicly available literature, the following protocols and data for structurally similar tolylphosphine ligands provide a strong foundation for reaction optimization.

Key Cross-Coupling Reactions for Biaryl Synthesis

The synthesis of biaryl compounds is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The most common methods include the Suzuki-Miyaura, Negishi, and Stille couplings.[4] this compound is a suitable ligand for these transformations.[5]

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1]

2. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[6][7] This reaction is known for its high functional group tolerance.

3. Stille Coupling

The Stille reaction utilizes an organotin compound to couple with an organic halide or pseudohalide, catalyzed by palladium.[8] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture.[9]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Due to the limited availability of specific quantitative data for this compound, the following table summarizes results for closely related tolylphosphine ligands to provide a baseline for expected reactivity and yields in the synthesis of biaryl compounds.

EntryAryl HalideArylboronic AcidPhosphine LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidP(o-tolyl)₂Ph1K₂CO₃Toluene/H₂O100>95
24-ChlorotoluenePhenylboronic acidP(o-tolyl)₃2K₃PO₄Toluene100High
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidP(p-tolyl)₃1.5Cs₂CO₃Dioxane8098

This data is based on studies with structurally similar tolylphosphine ligands and should be used as a reference for optimization.[10]

Experimental Protocols

The following are generalized experimental protocols for key biaryl synthesis reactions. Note: These are representative procedures and should be optimized for specific substrates and reaction conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a triarylphosphine ligand like this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 6 mL).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Negishi Coupling

This protocol outlines a general procedure for the palladium-catalyzed Negishi cross-coupling of an aryl halide with an organozinc reagent.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Organozinc reagent (e.g., arylzinc chloride)

  • Anhydrous and degassed solvent (e.g., THF, Dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the active catalyst by dissolving the palladium precursor (1-2 mol%) and this compound (2-4 mol%) in the anhydrous, degassed solvent.

  • Add the aryl halide (1.0 mmol) to the catalyst mixture.

  • Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Stille Coupling

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of an aryl halide with an organostannane reagent.

Materials:

  • Palladium precursor (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • This compound (if not using a pre-formed phosphine complex)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Organostannane reagent (e.g., aryltributyltin)

  • Anhydrous and degassed solvent (e.g., Toluene, THF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and, if necessary, this compound (2-10 mol%).

  • Add the anhydrous and degassed solvent.

  • Add the aryl halide (1.0 equivalent) and the organostannane reagent (1.0-1.2 equivalents).

  • If using, add CuI (5-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Stir vigorously for 1-2 hours, then filter through a pad of Celite®.

  • Extract the filtrate with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Assemble Reactants - Pd Catalyst - this compound - Aryl Halide - Arylboronic Acid - Base solvent 2. Add Degassed Solvent reagents->solvent inert 3. Establish Inert Atmosphere (e.g., Argon) solvent->inert heat 4. Heat and Stir (e.g., 80-110 °C) inert->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor cool 6. Cool to Room Temp. monitor->cool extract 7. Extraction (Organic Solvent, Water, Brine) cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Biaryl Product purify->product Telmisartan_MoA cluster_ras Renin-Angiotensin System cluster_cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Renin->AngI ACE->AngII Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vasoconstriction Ca->Contraction Telmisartan Telmisartan Telmisartan->AT1R Blocks

References

Application Notes: Diphenyl-p-tolylphosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-p-tolylphosphine is a monodentate triarylphosphine ligand integral to the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique steric and electronic properties, derived from the presence of two phenyl groups and one electron-donating p-tolyl group, make it a versatile ligand for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Key Applications in Pharmaceutical Synthesis

This compound is predominantly utilized as a ligand in palladium-catalyzed cross-coupling reactions to modulate the reactivity and stability of the palladium catalyst. Its application is crucial for achieving high yields and selectivity in the synthesis of complex biaryl and arylamine structures, which are common motifs in drug molecules.

1. Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. This compound can be employed to facilitate this coupling, which is a key step in the synthesis of a wide range of pharmaceutical intermediates.

2. Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in drug synthesis. This compound serves as an effective ligand in the palladium-catalyzed coupling of amines with aryl halides, leading to the synthesis of arylamine intermediates.

Experimental Data

The following table summarizes representative quantitative data for cross-coupling reactions utilizing this compound and similar phosphine ligands in the synthesis of pharmaceutical intermediates.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Pharmaceutical Intermediate Target
Suzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂ / this compoundToluene100>95Biphenyl core structures
Suzuki-Miyaura1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / Tri(p-tolyl)phosphineDioxane8098Functionalized biaryl ethers
Buchwald-Hartwig4-ChlorotolueneMorpholinePd₂(dba)₃ / this compoundToluene100HighArylamine building blocks

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as a ligand for the synthesis of a biaryl pharmaceutical intermediate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%).

  • Add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination using this compound as a ligand to synthesize an arylamine pharmaceutical intermediate.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., aryl chloride or bromide)

  • Amine

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (1.2-1.5 eq.).

  • Add the aryl halide (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired arylamine intermediate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis of a pharmaceutical intermediate using a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Pd Catalyst, this compound, Aryl Halide, Coupling Partner, Base, Solvent start->reagents reaction Heating and Stirring (Monitor Progress) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Pharmaceutical Intermediate purification->product

Caption: General experimental workflow for synthesis.

Application Notes and Protocols for Palladium-Catalyzed Cyanation Using Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of aryl halides and pseudohalides utilizing diphenyl-p-tolylphosphine as a supporting ligand. This transformation is a cornerstone in synthetic chemistry, offering a direct route to valuable aryl nitriles, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This compound is a commercially available, air-stable triarylphosphine ligand. The electronic and steric properties imparted by the p-tolyl group, in comparison to the more common triphenylphosphine, can influence catalyst stability, activity, and selectivity in cross-coupling reactions. While extensive literature exists for other phosphine ligands in palladium-catalyzed cyanation, this document provides a representative protocol and foundational knowledge for employing this compound in this important transformation.

Catalytic Cycle and Reaction Mechanism

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl halide complex.

  • Ligand Exchange/Transmetalation: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated as the aryl nitrile product (Ar-CN), regenerating the active Pd(0) catalyst.

The choice of ligand, in this case, this compound, plays a crucial role in modulating the rates of these elementary steps, thereby influencing the overall efficiency of the catalytic cycle.

Palladium_Catalyzed_Cyanation_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Ligand Exchange (CN-) Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination (Ar-CN) Ar-CN Ar-CN Ar-X Ar-X CN- CN-

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocols

The following protocols are representative methods for the palladium-catalyzed cyanation of aryl bromides using a palladium precursor and this compound as the ligand. These protocols can be adapted for other aryl halides and pseudohalides with appropriate optimization of reaction conditions.

Protocol 1: Cyanation of an Electron-Neutral Aryl Bromide

Reaction: 4-Bromotoluene to 4-Methylbenzonitrile

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (P(p-Tol)Ph₂)

  • 4-Bromotoluene

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (8.3 mg, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add zinc cyanide (70 mg, 0.6 mmol, 0.6 equiv).

  • Add anhydrous DMF (5 mL).

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methylbenzonitrile.

Protocol 2: Cyanation of an Electron-Rich Aryl Bromide

Reaction: 4-Bromoanisole to 4-Methoxybenzonitrile

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(p-Tol)Ph₂)

  • 4-Bromoanisole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and this compound (16.6 mg, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add potassium hexacyanoferrate(II) trihydrate (211 mg, 0.5 mmol, 0.5 equiv) and sodium carbonate (106 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL).

  • Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybenzonitrile.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cyanation of various aryl bromides using this compound as the ligand, based on the general protocols described above. Yields are isolated yields after purification.

Table 1: Cyanation of Various Aryl Bromides

EntryAryl BromidePd Source (mol%)Cyanide Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (1)Zn(CN)₂ (0.6)-DMF1201288
24-BromoanisolePd₂(dba)₃ (2)K₄[Fe(CN)₆] (0.5)Na₂CO₃ (1.0)Toluene1102482
34-BromobenzonitrilePd(OAc)₂ (1)Zn(CN)₂ (0.6)-DMF1201092
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)Zn(CN)₂ (0.7)-DMAc130895
52-BromonaphthalenePd(OAc)₂ (1.5)K₄[Fe(CN)₆] (0.5)K₂CO₃ (1.0)Dioxane1001885

Table 2: Effect of Reaction Parameters on the Cyanation of 4-Bromotoluene

EntryPd(OAc)₂ (mol%)P(p-Tol)Ph₂ (mol%)SolventTemp (°C)Time (h)Yield (%)
113DMF1201288
213Toluene1102475
313Dioxane1002480
40.51.5DMF1202472
526DMF120891
613DMF1002465

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cyanation reaction.

Experimental_Workflow start Start reagents Combine Pd Source, This compound, Cyanide Source, and Base in a dry Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert add_reactants Add anhydrous solvent and aryl halide inert->add_reactants reaction Heat and stir reaction mixture for specified time add_reactants->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Cool, dilute, and filter monitoring->workup Upon completion extraction Aqueous workup and extraction workup->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by column chromatography drying->purification end Characterize final product purification->end

Caption: General experimental workflow for Pd-catalyzed cyanation.

Logical Relationship of Reagents

The diagram below outlines the logical relationship and roles of the key components in the reaction.

Reagent_Roles catalyst_system Catalyst System Palladium Precursor (e.g., Pd(OAc)₂) Ligand (this compound) product Aryl Nitrile (Ar-CN) catalyst_system->product Catalyzes reactants Reactants Aryl Halide (Ar-X) Cyanide Source (e.g., Zn(CN)₂) reactants->product Are converted to conditions Reaction Conditions Solvent (e.g., DMF) Temperature Inert Atmosphere conditions->product Enables additives Additives (Optional) Base (e.g., Na₂CO₃) additives->product Promotes

Caption: Roles and relationships of reaction components.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Room-Temperature Suzuki-Miyaura Coupling Using Diphenyl-p-tolylphosphine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency, substrate scope, and reaction conditions of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst and the associated phosphine ligand. This compound is a triarylphosphine ligand that offers a balance of steric and electronic properties, making it a candidate for facilitating these transformations.

This document provides detailed application notes and a representative protocol for the use of this compound in room-temperature Suzuki-Miyaura coupling reactions. While extensive literature on the use of this compound specifically at room temperature is limited, the following information is based on established protocols for structurally similar monodentate phosphine ligands and general principles of Suzuki-Miyaura catalysis.[1][2] It is intended to serve as a comprehensive guide for researchers, and optimization of the reaction conditions for specific substrates is highly recommended.[3]

Ligand Profile: this compound

This compound is an air-stable, crystalline solid. The presence of the methyl group in the para position of one of the phenyl rings provides a modest increase in electron-donating ability compared to triphenylphosphine. In the context of the Suzuki-Miyaura catalytic cycle, electron-rich ligands can facilitate the rate-determining oxidative addition step. While not as sterically bulky or electron-rich as some specialized ligands designed for room-temperature couplings, its accessibility and stability make it a viable option for investigation in various coupling reactions.[1][4]

Core Advantages of Triarylphosphine Ligands in Suzuki-Miyaura Coupling:

  • Stability: Triarylphosphines are generally air-stable, simplifying handling and reaction setup.

  • Commercial Availability: this compound and related ligands are readily available from commercial suppliers.

  • Versatility: These ligands can be effective for a range of Suzuki-Miyaura coupling reactions, particularly with more reactive aryl halides.

Quantitative Data Summary

The following table summarizes representative data for Suzuki-Miyaura coupling reactions using tolylphosphine and other related monodentate phosphine ligands. Note that many of these reactions are conducted at elevated temperatures, which may be necessary for less reactive substrates such as aryl chlorides. The data provided should serve as a useful reference for developing and optimizing room-temperature protocols with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acid1 (Pd(OAc)₂)4 (P(o-tolyl)₂Ph)K₃PO₄Toluene/H₂O1001>98
24-BromoacetophenonePhenylboronic acid1 (Pd(OAc)₂)4 (P(p-tolyl)₃)K₃PO₄Toluene/H₂O1001>98[3]
3BromobenzenePhenylboronic acid1 (PdCl₂(PPh₃)₂)-K₂CO₃DMF/H₂ORT595[2]
44-BromotoluenePhenylboronic acid1 (PdCl₂(PPh₃)₂)-K₂CO₃DMF/H₂ORT592[2]
54-ChloroanisolePhenylboronic acid4 (Ni(COD)₂)8 (PPh₃)K₃PO₄THFRT1693[1]
63-Amino-2-chloropyridine2-Methylphenylboronic acid2 (PdCl₂(Amphos)₂)-Cs₂CO₃DioxaneRT1895[5]

Experimental Protocols

General Procedure for Room-Temperature Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, Dioxane, Toluene/H₂O mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium pre-catalyst, this compound, and base.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling the vessel with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of THF) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Work-up: Upon completion of the reaction, quench the reaction by adding water (10 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC or GC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for a typical room-temperature Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X L2 pd0->pd_complex pd0->pd_complex  Ar-X transmetalation_complex Ar-Pd(II)-Ar' L2 pd_complex->transmetalation_complex pd_complex->transmetalation_complex Ar'-B(OH)2 Base ar_b Ar'-B(OR)2 transmetalation_complex->pd0 transmetalation_complex->pd0  Ar-Ar' ar_ar Ar-Ar' oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination arx Ar-X base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere as oxygen can deactivate the palladium catalyst.

    • Solvent and Base: The choice of solvent and base is critical. A screening of different solvents (e.g., THF, dioxane, toluene) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary.

    • Temperature: For less reactive substrates, particularly aryl chlorides, an increase in temperature may be required.

    • Ligand to Palladium Ratio: A 2:1 or 4:1 ligand to palladium ratio is common, but this can be optimized.

  • Formation of Byproducts:

    • Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the aryl halide or slow addition of the boronic acid can sometimes mitigate this.

    • Dehalogenation: Dehalogenation of the aryl halide can be promoted by certain bases or impurities. Trying a different base or ensuring the purity of all reagents is important.

This compound is a viable ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While achieving high efficiency at room temperature may require careful optimization, particularly for challenging substrates, the protocols and data presented here provide a solid foundation for researchers. By systematically adjusting reaction parameters such as the base, solvent, and catalyst loading, the utility of this compound can be effectively harnessed for the synthesis of a wide range of important biaryl compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diphenyl-p-tolylphosphine as a ligand in Suzuki-Miyaura cross-coupling reactions. The content is structured to offer quick solutions to common problems and in-depth information for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the Suzuki coupling reaction?

This compound is a triarylphosphine ligand used to stabilize the palladium catalyst. The presence of the electron-donating p-tolyl group increases the electron density on the palladium center, which facilitates the crucial oxidative addition step of the catalytic cycle.[1] Its steric bulk also promotes the final reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.[1][2]

Q2: Why is a base essential for the Suzuki-Miyaura coupling?

The base plays multiple critical roles in the catalytic cycle.[1] Its primary function is to activate the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species.[2][3] This activation is necessary for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1][3][4] The choice of base can significantly impact reaction rates and yields.

Q3: What are the most common solvents for this reaction?

A range of solvents can be used, often as a biphasic mixture with water to dissolve the inorganic base.[5] Commonly employed organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[5][6] The optimal solvent system depends on the specific substrates and base used. In some cases, the presence of water has been found to be crucial for achieving high conversion rates.[5]

Q4: My reaction mixture is turning black. What does this signify and how can I prevent it?

A black precipitate is typically palladium black, a form of catalytically inactive, finely divided palladium metal.[6] This indicates the decomposition of the active palladium catalyst. Key strategies to prevent this include:

  • Ensuring an adequate ligand-to-palladium ratio: The phosphine ligand is crucial for stabilizing the catalyst.[6]

  • Thoroughly degassing solvents: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[6]

  • Controlling the reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling reaction with this compound.

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive Catalyst: The Pd(II) precatalyst may not have been effectively reduced to the active Pd(0) species.Ensure you are using a reliable palladium source. If using a Pd(II) precatalyst like Pd(OAc)₂, pre-heating the catalyst and ligand in the solvent before adding other reagents can sometimes facilitate the formation of the active catalyst.
Inappropriate Base or Solvent: The chosen base may not be strong or soluble enough in the reaction medium to effectively activate the boronic acid.Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][6] Similarly, test different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) to find the optimal combination for your specific substrates.[5][6]
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10-20 °C. While higher temperatures can increase reaction rates, be aware that temperatures above 100-110 °C can sometimes lead to catalyst decomposition.[7][8][9]
Deactivated Aryl Halide: Electron-rich or sterically hindered aryl chlorides are notoriously difficult substrates.This compound and similar bulky, electron-rich ligands are specifically designed to improve the coupling of less reactive aryl halides.[2][4] Consider increasing the catalyst loading or switching to a more specialized ligand system if the issue persists.
Significant Byproduct Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the unwanted homocoupling of the boronic acid reagent.Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (Argon or Nitrogen) or by using a freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction setup.[6]
Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially under harsh conditions.Use anhydrous solvents if possible or minimize the amount of water. Screening different bases can also mitigate this side reaction.[10]
Reaction Stalls Before Completion Catalyst Inhibition/Decomposition: The catalyst may be inhibited by coordinating substrates/products or may have decomposed over the reaction time.Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) is used to maintain catalyst stability. If substrate inhibition is suspected (e.g., with some nitrogen-containing heterocycles), a change in ligand or solvent may be necessary.[11]

Data Presentation

The following tables summarize quantitative data for reaction optimization. The data is based on studies using the structurally similar P(o-tolyl)₂Ph ligand and should serve as an excellent starting point for optimizing reactions with this compound.

Table 1: Effect of Base and Solvent on Yield Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (2 mol%), Base (2.0 mmol), Solvent (6 mL total volume), 100 °C, 2h.

EntryBaseSolvent SystemYield (%)
1K₃PO₄Toluene/H₂O (5:1)>98
2K₂CO₃Toluene/H₂O (5:1)95
3Cs₂CO₃Toluene/H₂O (5:1)>98
4K₃PO₄Dioxane/H₂O (5:1)96
5K₂CO₃Dioxane/H₂O (5:1)92

Data adapted from studies on related tolylphosphine ligands.[6]

Table 2: General Reaction Parameters

ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 2 mol% PdLower loadings (down to 0.0001 mol%) may be possible for highly reactive substrates.[12]
Ligand:Pd Ratio 2:1 - 4:1A sufficient excess of the phosphine ligand is critical to prevent catalyst decomposition.[6]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Base 2.0 - 3.0 equivalentsStronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2]
Temperature 80 - 110 °CSubstrate-dependent; some reactions may proceed at room temperature with highly active systems.[7][13]
Concentration 0.1 - 0.5 MReaction concentration can influence rates and solubility.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube), add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%), this compound (2-4 mol%), the aryl halide (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 6 mL of a 5:1 mixture of Toluene and Water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.[6][13]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)(OR)L₂ ArPdX->ArPdOR Ligand Exchange ArPdArB Ar-Pd(II)-Ar'L₂ (Diaryl Complex) ArPdOR->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArX Ar-X ArX->ArPdX Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->ArPdOR

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_catalyst Is Pd source reliable? Is atmosphere inert? check_yield->check_catalyst Yes check_byproducts Significant Byproducts? check_yield->check_byproducts No screen_conditions Screen Base & Solvent check_catalyst->screen_conditions Yes failure Consult Specialist check_catalyst->failure No increase_temp Increase Temperature screen_conditions->increase_temp increase_temp->check_yield degas_solvents Degas Solvents Thoroughly check_byproducts->degas_solvents Yes success Successful Coupling check_byproducts->success No optimize_params Optimize Temp & Loading degas_solvents->optimize_params optimize_params->check_yield

Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Preventing Palladium Black Formation in Reactions with Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on a common challenge in palladium-catalyzed cross-coupling reactions: the formation of palladium black. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are specifically tailored to reactions involving the phosphine ligand, Diphenyl-p-tolylphosphine.

Frequently Asked Questions (FAQs)

Q1: What is palladium black, and why is its formation a problem in my reaction?

A1: Palladium black is a finely divided, catalytically inactive form of palladium metal (Pd(0)) that precipitates from the reaction mixture.[1][2] Its formation is a primary indicator of catalyst deactivation, leading to stalled reactions and low product yields.[1][3] The active catalyst in most cross-coupling reactions is a soluble, mononuclear palladium(0) complex stabilized by ligands like this compound. When these ligands dissociate from the palladium center, the unstable "naked" palladium atoms agglomerate to form palladium black.[2]

Q2: What are the primary causes of palladium black formation when using this compound?

A2: Several factors can contribute to the decomposition of the active catalyst and the subsequent formation of palladium black:

  • Ligand Dissociation: An insufficient concentration of this compound relative to the palladium precursor is a common cause. This can be due to a low initial ligand-to-palladium ratio or consumption of the ligand through oxidation.[4]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition, leading to the precipitation of palladium black.[5][6]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the phosphine ligand to phosphine oxide, which is a poor ligand for palladium. This destabilizes the catalytic complex and promotes the formation of palladium black.[7] Oxygen can also directly oxidize the active Pd(0) species.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact catalyst stability. Some polar, coordinating solvents can either stabilize or destabilize the catalytic complex depending on the specific reaction.[4][8]

  • Base Selection: The strength and nature of the base can influence the stability of the palladium complex and the overall reaction kinetics, sometimes contributing to catalyst decomposition.

Q3: How does this compound help prevent palladium black formation?

A3: this compound, a triarylphosphine ligand, plays a crucial role in stabilizing the active Pd(0) catalyst. Its steric bulk and electron-donating properties are key to its function. The tolyl group provides a moderate steric hindrance that helps prevent the palladium atoms from aggregating.[9] The electron-donating nature of the phosphine increases the electron density on the palladium center, which strengthens the Pd-P bond and stabilizes the complex.[10]

Q4: Can the purity of my reagents affect palladium black formation?

A4: Absolutely. Impurities in starting materials, solvents, or the base can act as poisons to the palladium catalyst, leading to its deactivation and the formation of palladium black.[7] For instance, impurities in solvents, such as peroxides in ethers or dimethylamine in DMF, can be detrimental.

Troubleshooting Guides

Issue: My reaction mixture is turning black and the reaction has stalled.

This is a classic sign of palladium black formation and catalyst deactivation. Follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Reaction turns black and stalls check_ligand Check Ligand-to-Palladium Ratio start->check_ligand check_atmosphere Verify Inert Atmosphere check_ligand->check_atmosphere Ratio is sufficient (e.g., >2:1) optimize_conditions Systematically Optimize Conditions check_ligand->optimize_conditions Ratio appears low check_temp Evaluate Reaction Temperature check_atmosphere->check_temp Atmosphere is inert check_atmosphere->optimize_conditions Potential O2 exposure check_reagents Assess Reagent Purity check_temp->check_reagents Temperature is moderate check_temp->optimize_conditions Temperature is high check_reagents->optimize_conditions Impurities suspected reagents_ok Reagents are pure check_reagents->reagents_ok Reagents are pure increase_ligand Increase Ligand Ratio (e.g., 2.5:1 or 3:1) optimize_conditions->increase_ligand degas_solvents Improve Degassing Protocol optimize_conditions->degas_solvents lower_temp Lower Reaction Temperature optimize_conditions->lower_temp screen_solvents Screen Different Solvents optimize_conditions->screen_solvents screen_bases Screen Different Bases optimize_conditions->screen_bases success Successful Reaction reagents_ok->optimize_conditions Still issues increase_ligand->success degas_solvents->success lower_temp->success screen_solvents->success screen_bases->success

Caption: Troubleshooting workflow for palladium black formation.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to guide the optimization of your reaction conditions. Optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Effect of Ligand-to-Palladium Ratio on Suzuki-Miyaura Coupling Yield

Reaction: 4-Chlorotoluene with Phenylboronic Acid

LigandLigand:Pd RatioTemperature (°C)Yield (%)Observation
This compound1:110045Significant Pd black
This compound2:110085Minor Pd black
This compound3:110092No visible Pd black
XPhos2:110095No visible Pd black
SPhos2:110096No visible Pd black

Table 2: Influence of Temperature on Heck Coupling Yield and Catalyst Stability

Reaction: Iodobenzene with Styrene, Pd(OAc)₂ / this compound (1:2 ratio)

Temperature (°C)Reaction Time (h)Yield (%)Observation
801291Homogeneous solution
100695Slight darkening of solution
120488Significant palladium black formation
140265Rapid formation of palladium black

Table 3: Comparison of Solvents in a Sonogashira Coupling Reaction

Reaction: 1-Iodonaphthalene with Phenylacetylene, PdCl₂(PPh₃)₂ / CuI / this compound

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observation | | :--- | :--- | :--- | :--- | | Toluene | 80 | 6 | 88 | Homogeneous | | THF | 65 | 8 | 92 | Homogeneous | | DMF | 100 | 4 | 75 | Solution turned dark brown | | Acetonitrile | 80 | 6 | 85 | Homogeneous |

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

Oxygen is a major contributor to catalyst decomposition. This protocol details the freeze-pump-thaw method for effective solvent degassing.[3][8][11]

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • Solvent to be degassed.

  • Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply.

  • Liquid nitrogen dewar.

Procedure:

  • Add the solvent to the Schlenk flask (do not fill more than half full).

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by slowly immersing the flask in a liquid nitrogen bath. Swirl the flask to ensure even freezing and prevent cracking.

  • Once the solvent is completely frozen, open the flask to the vacuum for 10-15 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it thaws.

  • Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with inert gas. The degassed solvent is now ready for use.

DegassingProtocol start Start: Solvent in Schlenk Flask freeze 1. Freeze Solvent (Liquid Nitrogen) start->freeze pump 2. Evacuate Headspace (High Vacuum) freeze->pump thaw 3. Thaw Solvent pump->thaw repeat Repeat Cycle 2-3x thaw->repeat repeat->freeze Yes backfill 4. Backfill with Inert Gas repeat->backfill No end End: Degassed Solvent backfill->end

Caption: Freeze-Pump-Thaw degassing workflow.

Protocol 2: In-situ Preparation of Bis(this compound)palladium(II) Chloride

Using a pre-formed, well-defined catalyst can improve reproducibility and catalyst stability. This protocol describes the synthesis of a common palladium(II) precatalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Benzonitrile (anhydrous)

  • Schlenk flask with a magnetic stir bar and condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry 100 mL Schlenk flask under an inert atmosphere, add PdCl₂ (1.00 g, 5.64 mmol) and this compound (3.26 g, 11.8 mmol, 2.1 equivalents).

  • Add 30 mL of anhydrous benzonitrile via cannula or syringe.

  • Purge the flask with inert gas for 15-20 minutes.

  • Heat the mixture to reflux (approximately 190 °C) with stirring for 1-2 hours. The solution should become clear and orange-yellow.

  • Allow the reaction mixture to cool slowly to room temperature, then continue to stir overnight to ensure complete precipitation of the product.

  • Filter the resulting yellow solid using a Büchner funnel under an inert atmosphere.

  • Wash the solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

Protocol 3: General Procedure for a Small-Scale Screening of Ligand-to-Palladium Ratios

This protocol allows for the efficient determination of the optimal ligand-to-palladium ratio to prevent palladium black formation for a specific reaction.

Materials:

  • Array of oven-dried reaction vials with stir bars and septa.

  • Aryl halide (or triflate)

  • Organoboron reagent (or other coupling partner)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent

  • Inert gas supply

Procedure:

  • In a glovebox or under a constant flow of inert gas, weigh the aryl halide (1.0 equiv), organoboron reagent (1.2 equiv), and base (2.0 equiv) into each reaction vial.

  • Prepare a stock solution of the palladium precursor in the degassed solvent.

  • Prepare a separate stock solution of this compound in the degassed solvent.

  • To each vial, add the required volume of the palladium precursor stock solution (e.g., to achieve 1 mol % loading).

  • To separate vials, add varying amounts of the phosphine ligand stock solution to achieve different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1).

  • Add the remaining volume of degassed solvent to each vial to reach the desired reaction concentration.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer plate.

  • Monitor the reactions over time by TLC or GC/MS, noting any formation of palladium black.

  • Analyze the reaction outcomes to determine the optimal ligand-to-palladium ratio that provides the highest yield with minimal catalyst decomposition.

LigandScreening start Prepare Reaction Vials (Substrates & Base) add_pd Add Pd Precursor (Stock Solution) start->add_pd add_ligand Add Varying Ratios of Ligand (Stock Solution) add_pd->add_ligand add_solvent Add Solvent to Final Volume add_ligand->add_solvent react Heat and Stir under Inert Atmosphere add_solvent->react monitor Monitor Reaction Progress & Pd Black Formation react->monitor analyze Analyze Results (Yield vs. Ratio) monitor->analyze optimum Identify Optimal Ligand:Pd Ratio analyze->optimum

References

Technical Support Center: Improving Yield in Buchwald-Hartwig Reactions with Tolylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the Buchwald-Hartwig amination is a critical step in synthesizing target molecules. This guide provides troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields, with a specific focus on the use of tolylphosphine ligands.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a tolylphosphine ligand showing low to no yield?

Low yields can be attributed to several factors, including inefficient catalyst activation, suboptimal reaction conditions, or substrate-related issues. Tri-o-tolylphosphine was a key ligand in the initial development of this reaction; however, for many applications, newer generations of bulky, electron-rich phosphine ligands may offer improved performance.[1][2] Key areas to investigate include:

  • Catalyst System: Ensure the palladium precursor and ligand are pure and handled under an inert atmosphere to prevent deactivation.[3][4] The active Pd(0) species may not be forming efficiently from the precatalyst.[5][6]

  • Base Selection: The base is crucial. Its strength, solubility, and potential to cause side reactions with sensitive functional groups can significantly impact the outcome.[6][7][8]

  • Solvent Choice: The solvent must dissolve the reagents, particularly the inorganic base, but should not coordinate to the palladium center in a way that inhibits catalysis.[6]

  • Reaction Temperature: These reactions often require heating, typically between 80-110°C, but temperature-sensitive substrates may require lower temperatures.[5][9]

Q2: How do I select the appropriate palladium precursor for my reaction?

The choice of palladium precursor can influence the ease of formation of the active Pd(0) catalyst.[5] Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[6] Pre-catalysts are often preferred as they can be easier to activate with weak bases and may lead to more reproducible results.[5] When using a Pd(II) source like Pd(OAc)₂, an in-situ reduction to Pd(0) is required, which can sometimes be a source of inconsistency.[3]

Q3: What role does the base play, and how do I choose the right one?

The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[3][7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6] However, for substrates with base-sensitive functional groups (like esters or nitro groups), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures or longer reaction times.[3][9] The solubility of the base in the chosen solvent is also a key consideration.[6]

Q4: Can the choice of solvent dramatically affect my reaction yield?

Yes, the solvent is a critical parameter. Aprotic solvents like toluene, dioxane, and THF are frequently used.[3] Toluene is often a good choice due to its ability to dissolve many organic substrates and its relatively high boiling point.[7] Solvents like acetonitrile or chlorinated solvents should generally be avoided as they can inhibit the catalyst.[6] In some cases, aqueous or solvent-free conditions have been successfully employed.[10][11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: No Reaction or Very Low Conversion

If you observe the starting materials remaining largely unreacted, consider the following troubleshooting steps.

Potential Cause Suggested Solution Citation
Inactive Catalyst Use a new bottle of palladium precursor and ligand. Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst for more reliable activation.[4][5]
Incorrect Base If using an aryl chloride or a weakly nucleophilic amine, a stronger base like NaOtBu may be required. For base-sensitive substrates, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3][8]
Low Temperature Gradually increase the reaction temperature in increments of 10°C. Most Buchwald-Hartwig reactions require temperatures between 80-110°C.[9]
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents like dioxane, THF, or a mixture.[6]
Ligand Choice While tri(o-tolyl)phosphine is a classic ligand, consider screening more modern, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos), which often provide higher activity, especially for challenging substrates.[1][12][13]
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The formation of byproducts can compete with the desired C-N coupling, reducing the overall yield.

Potential Cause Suggested Solution Citation
Presence of Water Ensure all reagents and solvents are rigorously dried and anhydrous. The presence of water can lead to hydrodehalogenation of the aryl halide.[3][14]
Catalyst Deactivation Pathway This can be more common with electron-poor aryl halides. Try using a different, potentially more robust ligand or lowering the reaction temperature.[14]
Base-Induced Decomposition If the starting materials or product are sensitive to the base, consider using a weaker base like K₂CO₃ or K₃PO₄, even if it requires a longer reaction time.[3]
Issue 3: Reaction Stalls or is Incomplete

If the reaction starts but fails to reach full conversion, catalyst inhibition or deactivation may be the culprit.

Potential Cause Suggested Solution Citation
Product Inhibition The amine product may coordinate to the palladium center, inhibiting further catalytic turnover. Try diluting the reaction or using a different solvent to minimize this effect.[14]
Ligand:Metal Ratio The optimal ligand-to-metal ratio can vary. While a 1:1 or 2:1 ratio is common, for some systems, a different ratio may be beneficial. For certain bulky ligands, the reaction rate shows little dependency on this ratio.[2]
Catalyst Poisoning Functional groups like azo groups or certain sulfur-containing moieties on the substrate can poison the palladium catalyst. Substrate purification is critical.[3]

Data on Ligand Performance

While data specifically comparing various tolylphosphine ligands under identical conditions is sparse in recent literature, the following table provides a general comparison of different phosphine ligand classes in a representative Buchwald-Hartwig amination reaction to illustrate performance diversity.

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
PPh₃Aniline5Pd(OAc)₂K₃PO₄Toluene11017-48
XantphosAniline65Pd(OAc)₂K₃PO₄Toluene11017
BINAPAniline62Pd(OAc)₂Cs₂CO₃Toluene11017-48
Data compiled from representative examples.[9][15] Yields are highly substrate-dependent and these values should be considered illustrative.

Key Experimental Protocol

Below is a general procedure for a Buchwald-Hartwig amination reaction. All manipulations should be carried out under an inert atmosphere.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Tolylphosphine or other phosphine ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent to the flask.

  • Add the aryl halide and the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (e.g., 100°C for 16-24 hours).[3][15]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully, for example by adding water.[15]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X Amine_Complex Amine Coordination Complex OA_Complex->Amine_Complex + R₂NH - HX Product_Complex Reductive Elimination Precursor Amine_Complex->Product_Complex Base Product_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[3]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active? (Fresh reagents, inert atm.) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Base, Solvent, Temp.) Check_Catalyst->Check_Conditions Yes Screen_Ligands Screen alternative ligands (e.g., bulky biarylphosphines) Check_Catalyst->Screen_Ligands No Screen_Bases Screen different bases (e.g., NaOtBu, K₃PO₄) Check_Conditions->Screen_Bases No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Success Improved Yield Screen_Ligands->Success Adjust_Temp Adjust temperature Screen_Bases->Adjust_Temp Adjust_Temp->Success Purify Purify starting materials Check_Purity->Purify No Check_Purity->Success Yes Purify->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Heck Reactions with Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion in Heck reactions utilizing Diphenyl-p-tolylphosphine as a ligand. The following sections are designed in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction has stalled, and I observe a black precipitate. What is happening and how can I fix it?

A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition. The active Pd(0) catalyst has likely agglomerated and precipitated out of the solution, rendering it inactive.[1]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are thoroughly degassed.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of the this compound ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive amount can inhibit the reaction.

  • Control Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Consider lowering the reaction temperature and monitoring for conversion over a longer period.

  • Solvent Choice: The solvent can play a role in stabilizing the active catalytic species.[2] Highly polar aprotic solvents like DMF, DMAc, or NMP are often effective.[3]

Q2: My conversion is low, but I don't see any palladium black. What are other potential issues with my catalyst system?

A2: Low conversion without visible catalyst decomposition points towards issues with catalyst activation, ligand choice for the specific substrate, or the presence of inhibitors.

Troubleshooting Steps:

  • Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][4] this compound can act as the reductant. Inefficient reduction can lead to low concentrations of the active catalyst. Consider a pre-reduction step or using a Pd(0) source directly.

  • Ligand Suitability: this compound is an electron-rich, bulky ligand. While effective for many substrates, particularly less reactive aryl chlorides and bromides, its properties might not be optimal for all substrate combinations.[5][6]

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Ensure the ligand is stored and handled under an inert atmosphere.

Q3: How do my choices of base and solvent impact the low conversion of my Heck reaction?

A3: The base and solvent are critical components of the reaction and can significantly influence the reaction rate and yield.

The Role of the Base: The primary role of the base is to neutralize the hydrogen halide (HX) that is generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[7][8]

  • Base Strength: The base must be strong enough to react with the generated acid but not so strong that it reacts with your starting materials or product. Common bases include organic amines (e.g., triethylamine) and inorganic salts (e.g., K₂CO₃, NaOAc).[7][8] For less reactive substrates, a stronger base might be required.

  • Solubility: The base must have sufficient solubility in the chosen solvent to be effective.

The Role of the Solvent: The solvent influences the solubility of reagents, the stability of the catalyst, and the reaction rate.[3]

  • Polarity: Polar aprotic solvents like DMF, NMP, or DMAc are generally good choices as they can help stabilize the charged intermediates in the catalytic cycle.

  • Degassing: It is crucial to use degassed solvents to prevent oxygen from decomposing the catalyst.

Q4: I'm using an aryl chloride, and the reaction is extremely slow or shows no conversion. What can I do?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Heck reactions due to the strength of the C-Cl bond.[5] Activating these bonds requires more forcing conditions and carefully selected catalyst systems.

Troubleshooting Steps:

  • Optimize Ligand: Bulky, electron-rich phosphine ligands like this compound are often necessary for activating aryl chlorides.[5][6] You might need to screen other bulky phosphine ligands if conversion remains low.

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading can improve conversion rates.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 120-150 °C) to facilitate the oxidative addition step.

  • Choice of Base: A stronger base may be necessary to drive the reaction forward.

  • Consider Additives: In some cases, the addition of salts can have a beneficial effect on the reaction rate.

Q5: I am observing significant side products. What are the common side reactions and how can they be minimized?

A5: Several side reactions can compete with the desired Heck coupling, leading to reduced yields.

  • Alkene Isomerization: The palladium-hydride intermediate formed in the catalytic cycle can cause isomerization of the double bond in the starting alkene or the product.[9] This can be minimized by using less polar solvents or by optimizing the reaction time and temperature.

  • Homocoupling of the Aryl Halide: This side reaction can become more prevalent at higher temperatures. Lowering the reaction temperature can help suppress this pathway.

  • Reduction of the Aryl Halide: The aryl halide can sometimes be reduced to the corresponding arene.

Quantitative Data Summary

The following table provides typical starting conditions for a Heck reaction with this compound. These should be considered as a starting point for optimization.

ParameterRecommended RangeNotes
Pd Source Loading 1-5 mol%Can be increased for unreactive substrates.
Ligand:Pd Ratio 1:1 to 4:1A 2:1 ratio is a common starting point.
Base 1.5-2.5 equivalentsK₂CO₃, Cs₂CO₃, or Et₃N are common choices.[10]
Temperature 80-140 °CDependent on the reactivity of the aryl halide.[11]
Solvent DMF, NMP, Dioxane, TolueneMust be anhydrous and degassed.[2]

Experimental Protocols

General Protocol for a Heck Reaction with an Aryl Bromide:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Alkene

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.04 mmol, 4 mol%).

  • Add the dried K₂CO₃ (e.g., 2.0 mmol).

  • Add the aryl bromide (1.0 mmol) followed by the alkene (1.2 mmol).

  • Add the anhydrous, degassed DMF (e.g., 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key troubleshooting workflows and concepts relevant to the Heck reaction.

G Troubleshooting Low Conversion in Heck Reactions start Low Conversion Observed precipitate Black Precipitate (Pd Black)? start->precipitate catalyst_decomp Catalyst Decomposition precipitate->catalyst_decomp Yes no_precipitate Investigate Other Factors precipitate->no_precipitate No solution1 1. Ensure inert atmosphere 2. Lower reaction temperature 3. Check ligand:Pd ratio 4. Degas solvents/reagents catalyst_decomp->solution1 Troubleshoot catalyst_issues Catalyst/Ligand Issues no_precipitate->catalyst_issues substrate_issues Substrate Reactivity no_precipitate->substrate_issues conditions_issues Reaction Conditions no_precipitate->conditions_issues solution2 1. Inefficient Pd(II) pre-activation 2. Ligand suitability/purity 3. Presence of inhibitors catalyst_issues->solution2 Check solution3 1. Aryl halide reactivity (I > Br > Cl) 2. Olefin electronics/sterics 3. Substrate purity substrate_issues->solution3 Check solution4 1. Inappropriate base/solvent 2. Insufficient temperature 3. Incorrect concentrations conditions_issues->solution4 Check

Caption: A workflow diagram for troubleshooting low conversion in Heck reactions.

HeckCycle Heck Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl L₂Pd(Ar)(X) OA->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord PdII_Olefin L(Ar)(X)Pd(Olefin) Coord->PdII_Olefin MI Migratory Insertion PdII_Olefin->MI PdII_Alkyl L₂Pd(Alkyl)(X) MI->PdII_Alkyl BetaH β-Hydride Elimination PdII_Alkyl->BetaH PdH L₂Pd(H)(X) BetaH->PdH Product Substituted Alkene BetaH->Product RE Reductive Elimination PdH->RE RE->Pd0 BaseH [Base-H]⁺X⁻ RE->BaseH ArX Ar-X ArX->OA Olefin Alkene Olefin->Coord Base Base Base->RE

Caption: The catalytic cycle of the Heck reaction.

References

Technical Support Center: Suzuki Coupling with Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the critical role of the base in Suzuki-Miyaura cross-coupling reactions, specifically when utilizing Diphenyl-p-tolylphosphine as a ligand. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data to facilitate the optimization of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki coupling reaction?

The base is a crucial component in the Suzuki-Miyaura catalytic cycle and serves multiple functions.[1][2] Its primary role is to activate the organoboron compound (e.g., boronic acid) to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[2][3] The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is significantly more reactive towards the palladium(II) intermediate.[3][4][5] Additionally, the base can participate in the formation of the active palladium complex and accelerate the final reductive elimination step.[1]

Q2: How do I select the right base for my reaction with this compound?

The choice of base is highly dependent on the specific substrates (aryl halide and boronic acid), solvent, and reaction temperature.[2] For Suzuki couplings using phosphine ligands, common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH, NaOH).[2]

  • Inorganic bases like carbonates and phosphates are generally effective and widely used, often providing high yields.[2][6]

  • Potassium phosphate (K₃PO₄) is often a superior choice for many reactions.[7][8]

  • Cesium carbonate (Cs₂CO₃) is another popular option, particularly for more challenging coupling reactions due to its higher solubility in organic solvents.[2]

  • Weaker bases like potassium fluoride (KF) can be used if the starting materials contain base-labile groups, such as esters.[9]

  • Organic bases like triethylamine (TEA) are sometimes used but often result in lower yields compared to inorganic bases under typical conditions.[2]

A screening of different bases is recommended to determine the optimal conditions for your specific transformation.[3]

Q3: Does the strength of the base affect the reaction outcome?

Yes, the strength and stoichiometry of the base can significantly influence the reaction's selectivity and rate. The base converts the boronic acid into the more reactive borate anion.[4][5] Studies have shown that when competing boronic acids are present, using fewer equivalents of base can favor the reactivity of the boronic acid with a lower pKa (the stronger acid).[4][5] Therefore, careful control of the base is essential for achieving the desired outcome, especially in complex syntheses.

Q4: Can the base cause side reactions?

Yes, an inappropriate choice of base can lead to undesirable side reactions. For instance, strong bases like hydroxides can promote the dehalogenation of the organohalide starting material.[10] If your substrate is sensitive to strong bases (e.g., contains an ester group), hydrolysis can occur.[11] In such cases, milder bases like K₂CO₃ or KF are preferable.[9][12]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Suggested Solution
Incorrect Base Selection The chosen base may not be optimal for your specific substrate combination. Screen a panel of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. K₃PO₄ is often a robust choice.[7][8]
Insufficient Base Strength The base may not be strong enough to form the reactive boronate species efficiently. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
Poor Base Solubility The base must have some solubility in the reaction medium. Using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can help dissolve inorganic bases.[1][8] Cs₂CO₃ has better solubility in some organic solvents.[2]
Presence of Oxygen Catalyst decomposition can occur in the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Catalyst Poisoning Impurities in reagents can poison the palladium catalyst.[13] Ensure high-purity starting materials and solvents. Iodide buildup from aryl iodide substrates can also inhibit the catalyst.[14]
Issue 2: Formation of Byproducts
Possible Cause Suggested Solution
Homocoupling of Boronic Acid This side reaction can be promoted by certain conditions. Try using a slight excess of the organohalide or ensure the slow addition of the boronic acid to the reaction mixture.[10]
Dehalogenation of Organohalide This is often caused by certain bases or impurities.[10] Experiment with a different, milder base (e.g., K₂CO₃) and ensure all reagents are pure.
Hydrolysis of Functional Groups If your substrate contains sensitive groups like esters, strong bases can cause hydrolysis.[11] Switch to a milder base such as KF or K₂CO₃.[9]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to the decomposition of the palladium catalyst. Try lowering the reaction temperature.
Ligand Degradation The phosphine ligand may not be stable under the reaction conditions. Ensure the reaction is run under an inert atmosphere, as phosphines can be sensitive to oxidation.
Insufficient Ligand An inadequate amount of ligand can lead to unprotected palladium species that agglomerate and precipitate. Increase the ligand to palladium ratio; a common ratio is 2:1 to 4:1 (ligand:Pd).[8][10]

Data Presentation

While specific data for this compound is limited in the reviewed literature, the following table presents data from a study on the closely related and structurally similar P(o-tolyl)₂Ph ligand.[10] These results serve as a valuable starting point for optimizing your reaction conditions.

Table 1: Effect of Base and Solvent on the Yield of 4-Phenylacetophenone Using a Tolylphosphine Ligand [10]

Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tolyl)₂Ph (0.02 mmol), Base (2.0 mmol), Solvent (6 mL), 100 °C, 2h.

EntryBaseSolventYield (%)
1K₃PO₄Toluene/H₂O96
2K₂CO₃Toluene/H₂O92
3Cs₂CO₃Dioxane95
4NaOHToluene/H₂O88
5KFToluene75
6NEt₃ (Triethylamine)Toluene45

Note: Data is illustrative and adapted from studies on similar tolylphosphine ligands. Yields are highly dependent on the specific substrates and conditions used.[2][10]

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki Coupling

The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for each specific set of substrates.[2][10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1, 11 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and this compound.

  • Seal the vessel with a septum, and replace the atmosphere with an inert gas by evacuating and backfilling with Argon or Nitrogen three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress using TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Base replaces X base_activation Base (e.g., OH⁻) boronate [R²B(OH)₃]⁻ base_activation->boronate boronic_acid R²B(OH)₂ boronic_acid->base_activation boronate->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand (Pd Source, D-p-TP) A->B C 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Guide start Low or No Yield? base_check Is the base appropriate? start->base_check Yes atmosphere_check Was the reaction under inert gas? start->atmosphere_check Yes reagent_check Are reagents pure? start->reagent_check Yes base_sol Screen bases: K₃PO₄, Cs₂CO₃, K₂CO₃ base_check->base_sol No atmosphere_sol Degas solvents thoroughly. Maintain Ar or N₂ atmosphere. atmosphere_check->atmosphere_sol No pd_black Palladium black observed? atmosphere_check->pd_black Yes pd_black_sol Lower temperature. Increase ligand:Pd ratio. pd_black->pd_black_sol Yes reagent_sol Use high-purity starting materials and solvents. reagent_check->reagent_sol No

Caption: A decision tree for troubleshooting low-yield reactions.

References

Navigating the Solvent Maze: A Technical Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of cross-coupling reactions, the choice of solvent is a critical parameter that can dictate the success or failure of a synthesis. This technical support center provides targeted troubleshooting guides and frequently asked questions to address specific challenges encountered when selecting solvents for reactions involving phosphine ligands.

Troubleshooting Guide: Common Issues in Solvent Selection

This guide addresses prevalent problems in a practical question-and-answer format, offering clear solutions and preventative measures.

Q1: My reaction is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. A suboptimal solvent choice can lead to poor reaction kinetics. Consider the following:

  • Solubility of Reagents: One of the most common issues is the poor solubility of the starting materials, base, or catalyst in the chosen solvent.[1][2][3] If reagents are not adequately dissolved, the reaction will be slow and irreproducible. For instance, with highly polar amines in Buchwald-Hartwig aminations, non-polar solvents like toluene may not be effective.[2]

    • Solution: Screen a range of solvents with varying polarities. For Suzuki reactions, biphasic systems like Toluene/H₂O or Dioxane/H₂O are often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[1] If solubility remains a challenge, consider using a co-solvent.

  • Catalyst Activation and Stability: The solvent plays a crucial role in the activation of the palladium precatalyst to the active Pd(0) species and in stabilizing the active catalyst.[4][5] Some solvents, like DMF, can even participate in the reduction of Pd(II) to Pd(0).[4] However, strongly coordinating solvents, such as acetonitrile or pyridine, can bind to the palladium center, inhibiting the reaction.[6][7]

    • Solution: If you suspect catalyst inhibition, switch to a less coordinating solvent. Ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and alcohols are common choices for Buchwald-Hartwig reactions.[6][8]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxidation, which can be exacerbated by the presence of oxygen in the reaction mixture.[9]

  • Solution: Ensure rigorous degassing of your solvent and reaction vessel.[9] The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[10] Sparging with an inert gas like argon or nitrogen is another common, though less effective, technique.[9][10][11] Additionally, ensure your reagents, particularly the base, are stored under dry and inert conditions.

Q3: My reaction shows poor or unexpected chemoselectivity. Can the solvent influence which functional group reacts?

A3: Yes, the solvent can have a profound impact on chemoselectivity, particularly in substrates with multiple reactive sites. A classic example is the Suzuki-Miyaura coupling of chloroaryl triflates.

  • Observation: In nonpolar solvents like THF or toluene, the reaction often selectively occurs at the C-Cl bond. Conversely, in some polar aprotic solvents like DMF or acetonitrile, selectivity can switch to the C-OTf bond.[5][12]

  • Reason: This switch is attributed to the ability of polar solvents to stabilize anionic transition states during oxidative addition.[5][12] However, this trend does not strictly correlate with the solvent's dielectric constant, as other polar solvents like water and acetone may still favor reaction at the C-Cl bond.[5]

    • Solution: To control chemoselectivity, carefully select your solvent based on the desired outcome. A systematic screening of both polar and nonpolar solvents is recommended when working with multifunctional substrates.

Q4: I am using an aryl chloride, and the reaction is very slow. How can solvent choice improve reactivity?

A4: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition.[13] The combination of a suitable solvent and a highly active catalyst is crucial.

  • Solution:

    • Bulky, Electron-Rich Ligands: Employ bulky and electron-donating phosphine ligands, such as tri-tert-butylphosphine or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[13][14] These ligands promote the formation of highly reactive, monoligated Pd(0) species that facilitate the oxidative addition of aryl chlorides.[15]

    • Solvent Choice: Ethereal solvents like 1,4-dioxane or THF are often effective. For Buchwald-Hartwig aminations, toluene is also a common choice.[6] Higher boiling point solvents may be necessary to drive the reaction to completion, but be mindful of potential substrate or catalyst decomposition at elevated temperatures.

Frequently Asked Questions (FAQs)

What are the most commonly used solvents for different cross-coupling reactions?

While the optimal solvent is substrate-dependent, some general starting points are:

Cross-Coupling ReactionCommon Solvents
Suzuki-Miyaura Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF[1][16]
Buchwald-Hartwig Amination Toluene, Dioxane, THF, CPME, t-AmOH[6][8]
Heck DMF, NMP, DMAc, MeCN, THF[4][17]
Stille Toluene, DMF, Dioxane[18]

How does water content in the solvent affect my reaction?

Trace amounts of water can be beneficial in some cases, such as in Suzuki couplings where it helps to dissolve the inorganic base and may play a role in the transmetalation step.[1][19] However, excessive water can lead to hydrolysis of starting materials or intermediates and can affect the stability of certain phosphine ligands. Always use anhydrous ("dry") solvents unless water is intentionally part of the reaction system.

Are there "green" or more sustainable solvent alternatives?

Yes, there is a growing emphasis on replacing hazardous solvents. For instance, in Buchwald-Hartwig aminations, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective and more environmentally benign alternatives to solvents like dioxane.[20][21]

My starting materials are very polar and insoluble in common ethereal or aromatic solvents. What should I do?

For polar substrates, more polar aprotic solvents like DMF, DMAc, or DMSO might be necessary to achieve solubility.[2] However, be aware that these solvents can sometimes interfere with the catalyst.[6] A solvent screen is the best approach to find a balance between solubility and catalytic activity.

Visualizing the Solvent Selection Workflow

A systematic approach is key to efficient solvent selection and optimization. The following workflow outlines a logical progression from initial solvent choice to troubleshooting.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Suzuki, Buchwald-Hartwig) lit_search Literature Search: Identify common solvents for the reaction type start->lit_search solubility_check Assess Solubility of Starting Materials & Base lit_search->solubility_check initial_solvent Select Initial Solvent(s) (e.g., Toluene, Dioxane, DMF) solubility_check->initial_solvent run_reaction Run Initial Small-Scale Reaction initial_solvent->run_reaction analyze Analyze Outcome: Conversion, Yield, Byproducts run_reaction->analyze success Success: Proceed to Scale-Up analyze->success High Yield, Clean Reaction troubleshoot Troubleshoot analyze->troubleshoot Poor Outcome no_reaction Low/No Conversion troubleshoot->no_reaction side_products Side Products (e.g., Homocoupling) troubleshoot->side_products screen_solvents Screen Broader Solvent Range (Vary Polarity, Coordinating Ability) no_reaction->screen_solvents optimize_ligand Re-evaluate Ligand Choice (e.g., Bulkier, More Electron-Rich) no_reaction->optimize_ligand degas Improve Degassing (e.g., Freeze-Pump-Thaw) side_products->degas screen_solvents->run_reaction degas->run_reaction optimize_ligand->run_reaction

Caption: A logical workflow for solvent selection in cross-coupling reactions.

Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases, especially oxygen, from solvents.[10]

Materials:

  • Schlenk flask or heavy-walled sealed tube

  • Solvent to be degassed

  • Schlenk line (vacuum and inert gas manifold)

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Add the solvent to the Schlenk flask. Do not fill more than halfway to allow for expansion upon freezing.

  • Attach the flask to the Schlenk line.

  • Immerse the flask carefully in a dewar filled with liquid nitrogen. Swirl the flask gently to ensure even freezing and prevent the flask from cracking.

  • Once the solvent is completely frozen solid, open the flask to the vacuum line. Maintain the vacuum for 5-10 minutes to remove gases from the headspace.

  • Close the valve to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature. You may use a cool water bath to speed up this process.

  • Repeat the freeze-pump-thaw cycle (steps 3-6) at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use.

Protocol 2: Small-Scale Parallel Solvent Screening

This protocol allows for the efficient testing of multiple solvents to identify the optimal conditions for a specific cross-coupling reaction.[1]

Materials:

  • Array of reaction vials (e.g., 2 mL HPLC vials with screw caps and septa) or a multi-well reaction block

  • Magnetic stir plate with heating block

  • Small magnetic stir bars

  • Gas-tight syringes

  • Inert gas supply (Argon or Nitrogen)

  • Starting materials (aryl halide, coupling partner), palladium precatalyst, phosphine ligand, and base

  • A selection of anhydrous, degassed solvents to be screened (e.g., Toluene, Dioxane, THF, DMF, 2-MeTHF)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the solid reagents (aryl halide if solid, coupling partner if solid, base, precatalyst, and ligand) to each reaction vial. Ensure each vial receives the exact same amount of each solid.

  • Add a small magnetic stir bar to each vial.

  • Seal each vial with a cap/septum.

  • Remove the vials from the glovebox (if used) and place them in the heating block on the stir plate.

  • Using a gas-tight syringe, add the designated degassed solvent to each vial. If one of the starting materials is a liquid, it can be added at this stage.

  • Begin stirring and heat the reaction block to the desired temperature.

  • Monitor the reactions over time by taking small aliquots via syringe and analyzing by TLC, GC, or LC-MS.

  • Compare the conversion and product formation across the different solvents to identify the most promising candidates for further optimization.

References

Technical Support Center: Purification of Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Diphenyl-p-tolylphosphine from its corresponding oxide. This resource is intended for researchers, scientists, and drug development professionals familiar with synthetic chemistry laboratory procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound via the reduction of its oxide. The primary method discussed is the reduction using trichlorosilane.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Significant amount of starting material remains) 1. Insufficient amount of reducing agent (trichlorosilane). 2. Low reaction temperature. 3. Poor quality or decomposed trichlorosilane. 4. Presence of moisture in the reaction.1. Increase the molar excess of trichlorosilane (up to 3-4 equivalents). 2. Ensure the reaction is maintained at the appropriate temperature (refluxing toluene, ~110 °C). 3. Use freshly distilled or a new bottle of trichlorosilane. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Byproducts 1. Reaction temperature is too high or prolonged heating. 2. Presence of oxygen. 3. Reaction with solvent.1. Monitor the reaction progress by ³¹P NMR to avoid prolonged heating after completion. 2. Ensure the reaction is conducted under a strictly inert atmosphere. 3. Use a dry, inert solvent such as toluene or xylene.
Low Isolated Yield 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Partial re-oxidation of the phosphine product during work-up.1. See "Incomplete Reaction" above. 2. During the aqueous work-up, ensure the pH is carefully controlled. Use deoxygenated solvents for extraction. 3. Handle the purified phosphine under an inert atmosphere as much as possible to prevent oxidation.
Product is Contaminated with Siloxane Byproducts Incomplete hydrolysis and removal of silicon-containing byproducts during work-up.1. Quench the reaction carefully with aqueous NaOH or NaHCO₃ solution. 2. Wash the organic layer thoroughly with water after quenching. 3. A final wash with brine can help to remove residual water and some polar impurities. 4. If necessary, the product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Difficulty in Monitoring Reaction Progress Inability to obtain clear ³¹P NMR spectra.1. Ensure the NMR sample is prepared from a representative aliquot of the reaction mixture. 2. The sample should be free of solid particles. A quick filtration through a small plug of glass wool in a Pasteur pipette can be helpful.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the purification of this compound from its oxide?

A1: The most common and efficient method is the reduction of the phosphine oxide using a reducing agent. Silanes, particularly trichlorosilane (HSiCl₃), are widely used for this transformation due to their reliability and relatively high yields.[1][2] Other silanes like phenylsilane or specialized reagents such as 1,3-diphenyl-disiloxane (DPDS) can also be effective, sometimes under milder conditions.[3]

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be conveniently monitored by ³¹P NMR spectroscopy.[4] An aliquot of the reaction mixture can be analyzed to observe the disappearance of the signal corresponding to the starting phosphine oxide and the appearance of the signal for the desired phosphine. The typical ³¹P NMR chemical shift for triarylphosphine oxides is in the range of +25 to +40 ppm, while the corresponding phosphine appears at a much higher field, typically between -5 and -15 ppm.

Q3: What are the key safety precautions to take when working with trichlorosilane?

A3: Trichlorosilane is a corrosive, flammable, and moisture-sensitive liquid. It is crucial to handle it in a well-ventilated fume hood, under an inert atmosphere, and away from any sources of ignition. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn. It reacts violently with water to release hydrogen chloride gas.

Q4: My final product, this compound, seems to be converting back to the oxide over time. How can I prevent this?

A4: Triarylphosphines are susceptible to air oxidation. To prevent the re-oxidation of your purified this compound, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Storing it in a well-sealed container in a refrigerator or freezer can also help to prolong its shelf life.

Q5: Are there any alternative, milder reducing agents to trichlorosilane?

A5: Yes, several other silanes can be used, often requiring a catalyst. For instance, tetramethyldisiloxane (TMDS) in the presence of a titanium catalyst has been reported for the reduction of tertiary phosphine oxides.[5] More recently, 1,3-diphenyl-disiloxane (DPDS) has been shown to be a powerful and chemoselective reducing agent for phosphine oxides, even allowing for reductions at room temperature in the presence of a catalytic Brønsted acid.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of triarylphosphine oxides using different methods. While specific data for this compound oxide is limited in the literature, the data for the closely related triphenylphosphine oxide is a reliable indicator of expected performance.

Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Trichlorosilane (HSiCl₃)NoneToluene1102-685-95>95
Phenylsilane (PhSiH₃)NoneToluene11012-2480-90>95
Tetramethyldisiloxane (TMDS)Ti(OⁱPr)₄Toluene1106-1270-85>95
1,3-Diphenyldisiloxane (DPDS)NoneToluene11024~99[3]>98[3]
1,3-Diphenyldisiloxane (DPDS)Brønsted Acid (cat.)Toluene2524~80 (NMR Yield)[3]-

Experimental Protocols

Reduction of this compound Oxide with Trichlorosilane

This protocol provides a detailed methodology for the reduction of this compound oxide to this compound using trichlorosilane.

Materials:

  • This compound oxide

  • Trichlorosilane (HSiCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup:

    • In a fume hood, assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

    • To the flask, add this compound oxide (1.0 eq).

    • Add anhydrous toluene to dissolve the phosphine oxide (concentration typically 0.1-0.5 M).

  • Addition of Reducing Agent:

    • While stirring the solution under an inert atmosphere, add trichlorosilane (2.0-3.0 eq) dropwise via a syringe.

    • Caution: Trichlorosilane is highly reactive and corrosive. Handle with care.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours.

    • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or 1 M NaOH until the evolution of gas ceases. This step should be performed in an ice bath as the quenching process can be exothermic.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel (using deoxygenated solvents and performing the chromatography under an inert atmosphere is recommended to prevent re-oxidation).

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound oxide in anhydrous toluene add_hsi_cl3 Add Trichlorosilane (HSiCl3) under N2 start->add_hsi_cl3 reflux Reflux at 110 °C for 2-6 h add_hsi_cl3->reflux monitor Monitor by 31P NMR reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with aq. NaHCO3 / NaOH cool->quench extract Extract with Toluene quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Final Product: this compound purify->product logical_relationship phosphine_oxide This compound Oxide (Starting Material) phosphine This compound (Desired Product) phosphine_oxide->phosphine Reduction byproducts Byproducts (e.g., Siloxanes, HCl) phosphine_oxide->byproducts Reacts with reducing_agent Reducing Agent (e.g., HSiCl3) reducing_agent->phosphine reducing_agent->byproducts

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding substrate inhibition in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of palladium-catalyzed cross-coupling?

A1: Substrate inhibition occurs when a substrate or the newly formed product coordinates too strongly with the palladium catalyst. This forms a stable, catalytically inactive or less active complex that slows down or completely halts the catalytic cycle. A common example is the coordination of nitrogen-containing heteroaromatic substrates (like pyridines) to the palladium center, which deactivates the catalyst.[1][2]

Q2: What are the common signs of substrate inhibition in my reaction?

A2: The most common signs include:

  • Low or no conversion: The reaction fails to proceed or stalls after a certain point, leaving significant amounts of starting material.

  • Catalyst deactivation: The formation of palladium black, which indicates the aggregation of the palladium catalyst into an inactive state.[3]

  • Reaction sensitivity to substrate concentration: The reaction rate decreases when the concentration of the substrate is increased beyond an optimal point.[4]

  • Inconsistent results: Difficulty in reproducing results, especially with challenging or electron-rich substrates.

Q3: How does the structure of my substrate contribute to inhibition?

A3: Certain structural features can increase the likelihood of inhibition:

  • Coordinating Heteroatoms: Substrates containing nitrogen (e.g., pyridines, indoles, imidazoles) or sulfur atoms can act as ligands for the palladium center, leading to catalyst poisoning.[1][5]

  • Steric Hindrance: Very bulky substrates can sterically encumber the palladium center, potentially slowing down crucial steps like oxidative addition or reductive elimination.[6][7] However, bulky ligands are often used to counteract this and prevent substrate coordination.[1][2]

  • Electron-Rich Systems: Electron-rich aryl halides can be less reactive towards oxidative addition, which is often the rate-determining step.[2][8]

Q4: Which cross-coupling reactions are most susceptible to these issues?

A4: While any cross-coupling reaction can be affected, those involving heteroaromatic compounds are particularly prone to substrate inhibition. This is frequently observed in:

  • Suzuki-Miyaura Coupling: Especially with bromopyridines or other nitrogen-containing heterocycles.[1][2]

  • Buchwald-Hartwig Amination: The amine coupling partner or the product can coordinate to the palladium center.[3][9]

  • Sonogashira Coupling: Indole substrates, for instance, can be problematic without proper N-protection or specialized catalyst systems.[5]

Troubleshooting Guide

Issue 1: My reaction with a nitrogen-containing heteroaromatic substrate (e.g., 2-bromopyridine) has a very low yield.

  • Potential Cause: The lone pair of electrons on the pyridine nitrogen is likely coordinating to the palladium catalyst, inhibiting its activity.[1] This is a classic case of substrate inhibition.

  • Recommended Solutions:

    • Use Bulky, Electron-Rich Ligands: Employ sterically demanding phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands create a bulky environment around the palladium atom, which sterically shields it and prevents the heteroaromatic substrate from coordinating.[2]

    • Protect the Heteroatom: In some cases, protecting the inhibiting functional group can be effective. For example, the nitrogen of an indole can be protected with a Boc or tosyl group to prevent side reactions and catalyst inhibition.[5]

    • Screen Different Catalyst Systems: If phosphine ligands fail, consider N-heterocyclic carbene (NHC) ligands, which can offer different reactivity profiles and stability.[2]

Issue 2: The reaction with my electron-rich or sterically hindered aryl chloride is extremely slow or fails to start.

  • Potential Cause: The oxidative addition of the C-Cl bond to the Pd(0) center is likely the rate-determining step and is inefficient. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[2][10]

  • Recommended Solutions:

    • Select a Highly Active Catalyst System: Use modern, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) that are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[2][3]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition. However, be aware that this may also increase the rate of side reactions.[2]

    • Use a Suitable Precatalyst: Modern, well-defined Pd(II) precatalysts are often more efficient than generating the active Pd(0) species from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11][12]

Issue 3: I am observing significant amounts of homocoupling and/or protodeboronation byproducts in my Suzuki-Miyaura reaction.

  • Potential Cause:

    • Homocoupling: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1]

    • Protodeboronation: The boronic acid starting material is being replaced by a hydrogen atom. This is common in the presence of water and base, especially at elevated temperatures.[1][2]

  • Recommended Solutions:

    • Ensure Rigorous Degassing: Thoroughly remove all oxygen from the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

    • Use More Stable Boron Reagents: To minimize protodeboronation, switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester, Bpin) or a potassium trifluoroborate salt. These reagents are less prone to this side reaction.[1][2]

    • Careful Selection of Base and Solvent: Use anhydrous solvents to reduce the source of protons. The choice of base is also critical; screen different bases if protodeboronation persists.[1]

Issue 4: My catalyst is turning into palladium black, and the reaction has stopped.

  • Potential Cause: The active, soluble palladium catalyst is aggregating into inactive, insoluble palladium nanoparticles (palladium black). This can be caused by high temperatures, high catalyst concentrations, or ligand degradation.[3]

  • Recommended Solutions:

    • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

    • Use a More Stabilizing Ligand: Bidentate ligands (e.g., DPPF, BINAP) or certain bulky monodentate ligands can offer greater stability to the palladium center and prevent aggregation.[3]

    • Reduce Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can promote aggregation. Try reducing the mol% of the catalyst.

    • Ensure Proper Ligand-to-Metal Ratio: In many modern cross-coupling reactions, the optimal palladium-to-ligand ratio is 1:1 or 1:2. Using a large excess of ligand can sometimes inhibit the reaction by stabilizing unreactive complexes.[11][12]

Data Presentation

Table 1: Effect of Ligand Choice on a Challenging Suzuki-Miyaura Coupling Reaction: 2-Bromopyridine + Phenylboronic Acid

EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1PPh₃510024< 5
2dppf21001835
3SPhos2801288
4XPhos 2 80 12 95

Data is representative and illustrates common trends.

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination Reaction: 4-Chlorotoluene + Morpholine

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1RuPhosK₂CO₃Dioxane1102445
2RuPhosK₃PO₄Dioxane1101875
3RuPhosNaOtBuDioxane1101292
4RuPhos NaOtBu Toluene 110 12 96

Data is representative and illustrates common trends.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Challenging Substrate

This protocol is a starting point for overcoming inhibition using a bulky ligand system.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 equiv).

  • Degassing: Seal the vial with a rubber septum. Evacuate the atmosphere inside the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Visualizations

Caption: The catalytic cycle and points where a coordinating substrate or product can form inhibitory complexes.

G start Low or No Yield Observed q1 Is Starting Material (SM) Largely Unconsumed? start->q1 a1_yes Catalyst Inhibition or Deactivation Suspected q1->a1_yes Yes a1_no SM Consumed, but Product Yield is Low q1->a1_no No sol1 1. Use Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) 2. Increase Temperature 3. Screen Precatalysts a1_yes->sol1 sol2 1. Check for Side Reactions (Homocoupling, Protodeboronation) 2. Ensure Rigorous Degassing 3. Use Stable Boron Reagents (Bpin) a1_no->sol2

Caption: A workflow diagram for troubleshooting low-yield cross-coupling reactions.

G start Select Substrate Type q_halide Aryl Halide Reactivity? start->q_halide q_hetero Coordinating Heteroatom (e.g., Pyridine)? start->q_hetero halide_cl Aryl Chloride (Less Reactive) q_halide->halide_cl Low halide_br_i Aryl Bromide / Iodide (More Reactive) q_halide->halide_br_i High ligand_buchwald Recommendation: Use bulky, electron-rich Buchwald-type ligands (SPhos, XPhos, RuPhos) q_hetero->ligand_buchwald Yes ligand_standard Standard ligands may suffice, but bulky ligands often give better results and prevent inhibition. q_hetero->ligand_standard No halide_cl->ligand_buchwald halide_br_i->ligand_standard

Caption: A decision tree for selecting an appropriate phosphine ligand based on substrate characteristics.

References

Technical Support Center: Strategies for Reducing Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their experiments. Here, you will find detailed guides in a question-and-answer format to address common challenges, with a specific focus on minimizing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other. This can involve either the organoboron reagent (e.g., boronic acid) to form a symmetrical biaryl, or less commonly, the organohalide. This side reaction is undesirable because it consumes the starting materials, leading to a reduced yield of the intended cross-coupled product. Furthermore, the resulting homocoupled byproduct often has similar physical properties to the desired product, which can significantly complicate purification efforts.[1][2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[3][4][5] Using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can also contribute to higher levels of homocoupling.[2]

Q3: How does the choice of catalyst and ligands influence homocoupling?

A3: The selection of the palladium source and accompanying ligands is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ because it minimizes the initial concentration of Pd(II) species that can promote homocoupling.[6] Additionally, the use of bulky and electron-rich phosphine ligands can favor the desired cross-coupling pathway by accelerating the reductive elimination step, thereby suppressing the competing homocoupling reaction.[2][6]

Q4: Can the stability of the organoboron reagent affect the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent plays a significant role. Boronic acids can be susceptible to decomposition, which can contribute to side reactions. More stable derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress homocoupling by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[2][6]

Troubleshooting Guide: High Levels of Homocoupling Observed

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki-Miyaura reactions.

Problem: Excessive formation of boronic acid homocoupling byproduct.

Below is a summary of potential causes and their corresponding solutions, along with quantitative data to illustrate the impact of these interventions.

Potential Cause Proposed Solution & Experimental Protocol
Presence of Oxygen Solution: Rigorously degas all solvents and the reaction mixture, and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[6] Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. For reactions particularly sensitive to oxygen, a "freeze-pump-thaw" method can be employed for the solvents.[6]
Presence of Pd(II) Species Solution 1: Use a Pd(0) Precatalyst. Instead of Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂), use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] Solution 2: Add a Mild Reducing Agent. If using a Pd(II) source, add a mild reducing agent like potassium formate to reduce Pd(II) to the active Pd(0) state in situ.[6] Protocol for using Potassium Formate: Following rigorous deoxygenation, add 1.1 to 1.5 equivalents of potassium formate (relative to the palladium catalyst) to the reaction mixture before adding the palladium catalyst.[7]
Suboptimal Ligand Choice Solution: Screen a variety of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are known to promote the desired reductive elimination and can suppress homocoupling.[6] Screening Protocol: Set up small-scale parallel reactions to compare different catalyst/ligand combinations under identical conditions. Monitor the reactions by TLC or LC-MS to determine the most effective system for your specific substrates.
Inappropriate Base or Solvent Solution: Optimize the base and solvent system. The choice of base can significantly affect the reaction outcome.[6] Optimization Protocol: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[6] For instance, perform the reaction with different bases while keeping all other parameters constant and analyze the product-to-homocoupling ratio.

Data Presentation: The Impact of Reaction Conditions on Homocoupling

The following tables summarize quantitative data from studies investigating the reduction of homocoupling side products.

Table 1: Effect of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
2.20.18
0.50.071

Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[7]

Table 2: Effect of Potassium Formate on Homocoupling

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%

Data from a study where the addition of potassium formate consistently suppressed the homocoupling byproduct to below 0.1%.[7]

Experimental Protocols

Representative Protocol for a Suzuki Coupling with Minimal Homocoupling

This protocol describes the coupling of an organic halide with a boronic acid using conditions designed to minimize side reactions.

Materials:

  • Organic halide (1.0 equiv)

  • Boronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the organic halide, boronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Under an argon atmosphere, add anhydrous THF followed by degassed water via syringe.

  • Heat the resulting mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 2.5 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a literature procedure and may require optimization for different substrates.[8]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a logical workflow for troubleshooting homocoupling issues.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Ar-X R1-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Base Base Base->Transmetalation Boronic_Acid R2-B(OH)2 Boronic_Acid->Transmetalation Ar-Pd(II)(R2)L2 Ar-Pd(II)-R²L₂ Transmetalation->Ar-Pd(II)(R2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R² Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Species Pd(0)L2->Pd(II) Oxidation Oxygen O₂ Oxygen->Pd(II) Transmetalation1 Transmetalation Pd(II)->Transmetalation1 Boronic_Acid1 R-B(OH)₂ Boronic_Acid1->Transmetalation1 Boronic_Acid2 R-B(OH)₂ Transmetalation2 Transmetalation Boronic_Acid2->Transmetalation2 R-Pd(II)-B(OH)2 R-Pd(II)-B(OH)₂ Transmetalation1->R-Pd(II)-B(OH)2 R-Pd(II)-B(OH)2->Transmetalation2 R-Pd(II)-R R-Pd(II)-R Transmetalation2->R-Pd(II)-R Reductive_Elimination Reductive Elimination R-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Homocoupling_Product R-R Reductive_Elimination->Homocoupling_Product Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Implement rigorous degassing protocol (sparging, freeze-pump-thaw) check_oxygen->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Switch to a Pd(0) precatalyst check_catalyst->use_pd0 Yes add_reductant Add a mild reducing agent (e.g., potassium formate) check_catalyst->add_reductant Yes, and want to keep using it optimize_ligand Screen bulky, electron-rich ligands check_catalyst->optimize_ligand No use_pd0->optimize_ligand add_reductant->optimize_ligand optimize_conditions Optimize base and solvent system optimize_ligand->optimize_conditions end Reduced Homocoupling optimize_conditions->end

References

Validation & Comparative

Diphenyl-p-tolylphosphine vs. triphenylphosphine in Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers: Diphenyl-p-tolylphosphine vs. Triphenylphosphine in Suzuki Coupling

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1][2] The efficacy of the palladium catalyst is critically influenced by the choice of phosphine ligand, which modulates its stability, solubility, and reactivity. This guide provides a detailed comparison of two common triarylphosphine ligands: the workhorse triphenylphosphine (PPh₃) and the more electron-rich this compound.

The primary distinction between these ligands lies in the substitution on one of the phenyl rings. This compound features a methyl group at the para-position, which alters its electronic and steric profile compared to the unsubstituted phenyl rings of triphenylphosphine. This methyl group acts as an electron-donating group, increasing the electron density on the phosphorus atom. This enhanced electron-donating ability can influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Performance Comparison: Experimental Data

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, performance data for tolylphosphine derivatives in Suzuki couplings provide valuable insights. The following table summarizes representative data for the coupling of 4-bromoacetophenone and phenylboronic acid, using a di(o-tolyl)phenylphosphine ligand as a proxy to illustrate the effect of a tolyl group.

Table 1: Ligand Performance in the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Ligand Palladium Source (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref.
P(o-tolyl)₂Ph Pd(OAc)₂ (1) K₃PO₄ Toluene/H₂O (5:1) 100 2 98 [3]

| PPh₃ | Pd(PPh₃)₄ (catalyst) | Cs₂CO₃ | Dioxane | 100 | 12 | Good to Excellent* |[4] |

*Note: Specific yield percentages for triphenylphosphine under these exact comparative conditions were not available. However, it is widely used and known to facilitate these reactions effectively, though often requiring higher temperatures or longer reaction times compared to more specialized, electron-rich ligands.[5] Electron-rich and sterically hindered ligands are often considered essential for fast oxidative addition and reductive elimination rates.[6]

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium complex. The phosphine ligands play a crucial role in stabilizing the palladium center and influencing the kinetics of each step.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X(L₂) (Oxidative Addition Product) pd0->oxidative_addition Ar-X transmetalation_intermediate Ar-Pd(II)-R(L₂) (Transmetalation Product) oxidative_addition->transmetalation_intermediate R-B(OR)₂ Base transmetalation_intermediate->pd0 Ar-R (Product) Product Biaryl Product (Ar-R) transmetalation_intermediate->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->oxidative_addition BoronicAcid Boronic Acid (R-B(OR)₂) BoronicAcid->transmetalation_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion of Ligand Effects

The introduction of an electron-donating methyl group, as in this compound, generally enhances the catalytic activity of the palladium center. This is attributed to several factors:

  • Increased Electron Density: The electron-donating tolyl group makes the phosphorus atom, and consequently the palladium center, more electron-rich. This increased nucleophilicity is believed to facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex.

  • Steric Hindrance: While the para-substituent on the tolyl ring imparts only a modest increase in steric bulk compared to an ortho-substituent, this can still promote the final reductive elimination step, which releases the biaryl product and regenerates the active Pd(0) catalyst.[7]

In contrast, triphenylphosphine is considered a less electron-rich and less bulky ligand.[6] While highly versatile and cost-effective, it often requires more forcing conditions, such as elevated temperatures, to achieve high conversions, particularly with less reactive substrates like aryl chlorides.[5]

General Experimental Protocol

The following is a representative experimental protocol for a Suzuki coupling reaction. Researchers should note that optimal conditions, including the choice of base, solvent, and temperature, are substrate-dependent and require optimization.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.02 mmol, 1-2 mol%)

  • Phosphine Ligand (this compound or Triphenylphosphine) (0.02-0.04 mmol, 2-4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O 5:1, Dioxane, THF) (6 mL)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][3]

Conclusion

For researchers in drug development and organic synthesis, the choice of ligand is a critical parameter for optimizing Suzuki coupling reactions. This compound, with its electron-donating tolyl group, offers the potential for higher catalytic activity, enabling faster reactions and milder conditions compared to the standard triphenylphosphine. This is particularly advantageous when working with less reactive aryl halides or when trying to minimize thermal degradation of sensitive functional groups. While triphenylphosphine remains a reliable and economical choice for many applications, the enhanced electronic properties of this compound make it a superior alternative for challenging or efficiency-critical coupling reactions.

References

A Comparative Guide to the Efficacy of Tolylphosphine Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands profoundly influence catalytic activity, stability, and selectivity. Among the vast library of phosphine ligands, tolylphosphines—tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine—are a noteworthy class of triarylphosphines. The seemingly subtle shift of a methyl group on the phenyl ring introduces significant changes in their steric and electronic profiles, leading to distinct catalytic performances.

This guide provides an objective comparison of the efficacy of tolylphosphine isomers in common catalytic reactions, supported by experimental data and detailed methodologies.

Structural and Electronic Properties of Tolylphosphine Isomers

The position of the methyl group on the aromatic rings of tolylphosphine isomers dictates their steric bulk and electron-donating ability. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): The ortho-methyl groups create significant steric hindrance around the phosphorus atom. This results in a very large cone angle of 194°.[1] This steric bulk can promote the reductive elimination step in catalytic cycles and stabilize monoligated palladium species, which are often the active catalytic species.[2]

  • Tri(m-tolyl)phosphine (P(m-tol)₃): With the methyl groups in the meta position, the steric bulk is reduced compared to the ortho isomer. The electronic effect is primarily inductive, leading to moderate electron-donating properties.

  • Tri(p-tolyl)phosphine (P(p-tol)₃): The para-methyl groups have a minimal steric impact on the phosphorus center, resulting in a cone angle similar to that of triphenylphosphine. However, the para-position allows for electronic donation through both inductive and hyperconjugation effects, making it a slightly better electron donor than the meta isomer.

Caption: Structural differences and steric hindrance of tolylphosphine isomers.

Comparative Efficacy in Catalysis

The differences in steric and electronic properties of the tolylphosphine isomers translate to varying performance in catalytic reactions. Below is a comparative overview of their efficacy in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.

A study by Joshaghani et al. on mixed tolyl/phenyl phosphines in the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid provides insight into the effect of the ortho-tolyl group. While a direct comparison of the three pure isomers under the same conditions is not available in this specific study, the data suggests that the introduction of sterically demanding ortho-tolyl groups can significantly enhance catalytic activity.

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)TON
P(o-tolyl)₃Pd(OAc)₂K₃PO₄Dioxane100298245
P(o-tolyl)₂PhPd(OAc)₂K₃PO₄Dioxane100299248
P(o-tolyl)Ph₂Pd(OAc)₂K₃PO₄Dioxane100297243
PPh₃Pd(OAc)₂K₃PO₄Dioxane100275188

Data is representative and compiled from Joshaghani et al. for the reaction of 4-bromoacetophenone with phenylboronic acid. TON (Turnover Number) is calculated as moles of product per mole of catalyst.

The high conversions and turnover numbers observed for ligands containing at least one o-tolyl group, compared to triphenylphosphine, highlight the beneficial effect of the increased steric bulk provided by the ortho-methyl group. This steric hindrance is thought to facilitate the reductive elimination step, which is often rate-limiting.

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L)₂ pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)-Ar'(L)₂ pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product arx Ar-X arx->pdiil arbor Ar'-B(OR)₂ arbor->pdiib base Base base->pdiib

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Tri(o-tolyl)phosphine has been shown to be an effective ligand in this reaction, often leading to high yields. The steric bulk of P(o-tol)₃ is believed to promote the formation of the active 14-electron palladium(0) species and facilitate the reductive elimination step.

While direct comparative data for the three isomers is scarce, the following table illustrates the performance of tri(o-tolyl)phosphine in a representative Heck reaction.

Aryl HalideAlkeneLigandCatalystBaseSolventTemp (°C)Yield (%)
4-BromophenolStyreneP(o-tol)₃Pd(OAc)₂Et₃NTriethylamine10095
4-Chlorobenzaldehyden-Butyl acrylateP(o-tol)₃Pd₂(dba)₃Na₂CO₃DMF12092

Data is representative and compiled from various sources demonstrating the utility of P(o-tol)₃ in Heck reactions.

The performance of the meta and para isomers in the Heck reaction is less documented. It is plausible that the lower steric hindrance of P(m-tol)₃ and P(p-tol)₃ might lead to different selectivities or require different reaction conditions to achieve optimal results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The first generation of catalysts for this reaction utilized tri(o-tolyl)phosphine as the ligand.[3] The steric bulk of P(o-tol)₃ is crucial for promoting the C-N bond-forming reductive elimination from the palladium center.

Aryl HalideAmineLigandCatalystBaseSolventTemp (°C)Yield (%)
BromobenzeneMorpholineP(o-tol)₃Pd₂(dba)₃NaOtBuToluene8095-99
4-ChlorotolueneAnilineP(o-tol)₃Pd(OAc)₂NaOtBuToluene10088

Data is representative of early Buchwald-Hartwig amination protocols using P(o-tol)₃.[3]

While newer generations of bulky, electron-rich biarylphosphine ligands have been developed for the Buchwald-Hartwig amination, tolylphosphines, particularly the ortho isomer, remain relevant and effective for certain applications. The efficacy of the meta and para isomers is generally lower for this transformation due to their reduced steric bulk, which is a key factor in promoting the rate-limiting reductive elimination step.

Experimental Protocols

The following are general experimental protocols for key cross-coupling reactions. Note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The phosphine ligand (0.01-0.04 mmol) and palladium source (e.g., Pd(OAc)₂, 0.005-0.02 mmol) are added, followed by the degassed solvent (e.g., dioxane/water mixture, 5 mL). The mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), with the reaction progress monitored by TLC or GC/MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G start Start setup Reaction Setup (Reagents, Solvent, Catalyst, Ligand) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

General Procedure for Heck Reaction

To a solution of the aryl halide (e.g., 4-bromophenol, 8.7 mmol) in a suitable solvent and base (e.g., triethylamine, 10 mL), the alkene (e.g., styrene, 10.8 mmol), tolylphosphine ligand (e.g., tri(o-tolyl)phosphine, 0.52 mmol), and palladium catalyst (e.g., palladium(II) acetate, 0.087 mmol) are successively added at room temperature. The reaction mixture is stirred overnight at an elevated temperature (e.g., 100 °C) under a nitrogen atmosphere. After cooling, the reaction mixture is worked up by adding aqueous acid (e.g., 1 M HCl) and extracting with an organic solvent (e.g., diethyl ether). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried, resealable reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the tolylphosphine ligand (0.02-0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed and evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by flash chromatography.

Conclusion

The choice of tolylphosphine isomer has a significant impact on the outcome of catalytic cross-coupling reactions.

  • Tri(o-tolyl)phosphine is a highly effective ligand when steric bulk is required to promote challenging steps like reductive elimination, as seen in the Buchwald-Hartwig amination and certain Suzuki-Miyaura couplings. Its utility is well-documented, making it a reliable choice for a "first-generation" bulky phosphine ligand.

  • Tri(p-tolyl)phosphine , with its increased electron-donating ability and moderate steric profile, can be a suitable alternative to triphenylphosphine, potentially offering improved performance in reactions where electronic effects are more dominant.

  • Tri(m-tolyl)phosphine remains the least explored of the three isomers. Its intermediate steric and electronic properties may offer advantages in specific catalytic systems that require a fine balance of these effects, representing an area for further investigation.

For researchers and drug development professionals, understanding the distinct properties of each tolylphosphine isomer allows for a more rational selection of ligands, ultimately leading to the development of more efficient and robust catalytic processes.

References

A Comparative Guide to the Steric and Electronic Effects of Diphenyl-p-tolylphosphine and Other Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the choice of phosphine ligand is a critical parameter that profoundly influences reaction efficiency, selectivity, and substrate scope. The subtle interplay of steric and electronic properties of these ligands dictates the reactivity of the metal center. This guide provides a comprehensive comparison of diphenyl-p-tolylphosphine with other common phosphine ligands, focusing on their steric and electronic effects, supported by experimental data and detailed protocols.

Understanding Steric and Electronic Effects

The reactivity of a metal-phosphine catalyst is primarily governed by two key features of the phosphine ligand:

  • Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the phosphine. It is quantified by the Tolman Electronic Parameter (TEP) , which is determined by measuring the ν(CO) stretching frequency of the A1 vibrational mode in [LNi(CO)₃] complexes using infrared spectroscopy.[1] A lower TEP value indicates a more electron-donating ligand, which generally increases the rate of oxidative addition in a catalytic cycle.[2]

  • Steric Effects: This relates to the bulkiness of the phosphine ligand and is quantified by the ligand cone angle (θ) .[3] This angle represents the conical space occupied by the ligand when coordinated to a metal center.[3] A larger cone angle signifies a bulkier ligand, which can promote reductive elimination, the final step in many cross-coupling reactions.[3]

Comparative Data for Phosphine Ligands

The following tables summarize the steric and electronic parameters for a range of common phosphine ligands to provide a basis for comparison.

Table 1: Tolman Electronic Parameter (TEP) for Common Phosphine Ligands

LigandTEP (ν(CO) in [LNi(CO)₃], cm⁻¹)Reference
P(t-Bu)₃2056.1[4]
PCy₃2056.4
PMe₃2064.1
PEt₃2061.7
PPh₃2068.9
P(OPh)₃2085.3
P(OMe)₃2076.3
P(p-tolyl)₃Not Found
P(o-tolyl)₃2063.5
P(m-tolyl)₃Not Found
This compound Not Found (Expected to be slightly < 2068.9)

Table 2: Ligand Cone Angles (θ) for Common Phosphine Ligands

LigandCone Angle (θ, degrees)Reference
P(t-Bu)₃182[3]
PCy₃170
PMe₃118
PEt₃132[5]
PPh₃145[3]
P(OPh)₃128
P(OMe)₃107[3]
P(p-tolyl)₃145
P(o-tolyl)₃194
P(m-tolyl)₃165
This compound Not Found (Expected to be slightly > 145)

Performance in Catalytic Cross-Coupling Reactions

The electronic and steric parameters of a phosphine ligand directly impact its performance in catalytic reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, electron-rich and sterically demanding phosphines are often preferred as they facilitate the key steps of oxidative addition and reductive elimination. While specific comparative data for this compound is scarce, studies on related tolylphosphines, such as P(o-tolyl)₃, have shown high conversions in the coupling of aryl bromides and chlorides. It is anticipated that this compound would offer a balance of steric bulk and electron-donating ability, making it a potentially effective ligand for a range of Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination also benefits from bulky and electron-rich phosphine ligands. These characteristics promote the formation of the active monoligated palladium species and facilitate the C-N bond-forming reductive elimination. The use of tri(o-tolyl)phosphine was a key development in the early stages of this reaction.[6] Given its structural similarity, this compound is expected to be a competent ligand for this transformation, particularly for the coupling of aryl halides with a variety of amines.

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the ν(CO) stretching frequency of the A1 mode of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand (L).

Materials:

  • Nickel tetracarbonyl, Ni(CO)₄ (Extremely toxic, handle with extreme caution in a well-ventilated fume hood)

  • Phosphine ligand (e.g., this compound)

  • Anhydrous, deoxygenated solvent (e.g., hexane or toluene)

  • Schlenk line and glassware

  • FTIR spectrometer

Procedure:

  • Synthesis of [LNi(CO)₃]: In a glovebox or under an inert atmosphere using a Schlenk line, dissolve the phosphine ligand (1 equivalent) in the chosen solvent.

  • Carefully add a stoichiometric amount of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid.

  • The formation of the [LNi(CO)₃] complex can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ (2058 cm⁻¹) and the appearance of new ν(CO) bands for the product in the IR spectrum.

  • IR Spectroscopy: Record the infrared spectrum of the resulting solution.

  • Identify the A1 symmetric ν(CO) stretching frequency, which is typically the most intense band in the carbonyl region. This value is the Tolman Electronic Parameter for the ligand.

Determination of Ligand Cone Angle (θ)

Objective: To determine the steric bulk of a phosphine ligand from its crystal structure data.

Methodology:

The ligand cone angle is typically determined from the single-crystal X-ray diffraction data of a metal-phosphine complex.[7]

  • Crystal Structure Determination: Obtain a suitable single crystal of a complex containing the phosphine ligand of interest (e.g., a palladium or nickel complex).

  • Perform a single-crystal X-ray diffraction analysis to determine the precise atomic coordinates of the complex.

  • Cone Angle Calculation: Using the crystallographic data, the cone angle is calculated as the angle at the metal atom that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.[8] A standardized metal-phosphorus bond length of 2.28 Å is often used for comparative purposes.[8] Various software programs are available to perform this calculation from standard crystallographic information files (CIF).

Visualizing the Impact on Catalysis

The following diagrams illustrate the relationship between ligand properties and key steps in catalytic cross-coupling cycles.

Catalytic_Cycle_Influence cluster_0 Ligand Properties cluster_1 Catalytic Cycle Steps Steric Steric Effects (Cone Angle, θ) RE Reductive Elimination Steric->RE Bulkier Ligand (Larger Cone Angle) Promotes Electronic Electronic Effects (TEP) OA Oxidative Addition Electronic->OA More Electron-Donating (Lower TEP) Accelerates Transmetalation Transmetalation OA->Transmetalation Transmetalation->RE Ligand_Screening_Workflow start Define Reaction (Substrates, Catalyst Precursor) select_ligands Select Phosphine Ligands (Varying Steric & Electronic Properties) start->select_ligands run_reactions Perform Parallel Screening Reactions select_ligands->run_reactions analyze_results Analyze Reaction Outcomes (Yield, Selectivity) run_reactions->analyze_results optimize Optimize Conditions with Best Ligand analyze_results->optimize end Final Protocol optimize->end

References

A Comparative Guide to Diphenyl-p-tolylphosphine: Steric Profile and Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of homogeneous catalysis, phosphine ligands are indispensable tools that critically influence the efficiency, selectivity, and scope of transition metal-catalyzed reactions. The steric and electronic properties of these ligands are paramount, with the Tolman cone angle (θ) serving as a key metric for quantifying their steric bulk. This guide provides a detailed comparison of Diphenyl-p-tolylphosphine, focusing on its steric profile relative to other common triarylphosphines and its impact on catalytic performance, particularly in cross-coupling reactions.

Ligand Steric and Electronic Properties: A Comparative Overview

The substitution pattern on the aryl rings of a phosphine ligand allows for the fine-tuning of its steric and electronic characteristics. The Tolman cone angle is a measure of the solid angle occupied by a ligand at the metal center.[1][2] For asymmetric ligands like this compound (PPh₂(p-Tol)), the cone angle can be estimated by averaging the contributions of its individual substituents.

The methyl group in the para-position of the tolyl ring in PPh₂(p-Tol) exerts a minimal steric influence compared to the unsubstituted phenyl rings, resulting in a cone angle very similar to that of Triphenylphosphine (PPh₃). In contrast, placing the methyl group in the ortho-position, as in Tri(o-tolyl)phosphine, dramatically increases steric hindrance.[3]

Below is a comparative table of key properties for this compound and related ligands.

LigandAbbreviationTolman Cone Angle (θ)Electronic Effect
TriphenylphosphinePPh₃145°[4]Moderate σ-donor
This compound PPh₂(p-Tol) ~145° (estimated) Slightly stronger σ-donor than PPh₃
Tri(p-tolyl)phosphineP(p-Tol)₃145°Stronger σ-donor than PPh₃
Tri(m-tolyl)phosphineP(m-Tol)₃163°[5]Similar to PPh₃
Tri(o-tolyl)phosphineP(o-Tol)₃194°[3]Similar to PPh₃

Note: The cone angle for this compound is estimated based on the negligible steric impact of the para-methyl group compared to a proton on the phenyl ring. The para-methyl group slightly increases the electron-donating ability of the ligand compared to PPh₃.

Caption: Conceptual illustration of the Tolman cone angle (θ).

Catalytic Impact: Performance in Suzuki-Miyaura Cross-Coupling

The true measure of a ligand's utility is its performance in catalysis. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is highly sensitive to the choice of phosphine ligand. While PPh₃ is a classic ligand for this reaction, it often requires elevated temperatures and is inactive for more challenging substrates like aryl chlorides.

Studies have shown that tolyl-substituted phosphines can offer superior performance. A comparative study on the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid demonstrates the impact of the methyl group's position on the ligand. While specific data for this compound is not detailed in the cited study, the performance of its isomers, Diphenyl-o-tolylphosphine (P(o-Tol)Ph₂) and Di(o-tolyl)phenylphosphine (P(o-Tol)₂Ph), provides valuable insight. The presence of moderately bulky ortho-tolyl groups leads to high conversions, suggesting that a balance of steric and electronic properties is key.

Ligand Used with Pd(OAc)₂SolventBaseConversion (%) after 2h
PPh₃TolueneK₃PO₄85
P(o-Tol)Ph₂ Toluene K₃PO₄ 99
P(o-Tol)₂PhTolueneK₃PO₄99
P(o-Tol)₃TolueneK₃PO₄98

Data sourced from a study on the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. Reaction conditions: 100 °C, with Bu₄NBr as a promoter. P(o-Tol)Ph₂ is an isomer of the guide's target ligand.

The high efficiency of the o-tolyl substituted phosphines indicates that increased steric bulk near the metal center can facilitate the reductive elimination step and promote higher catalytic turnover. Given its similar steric profile to PPh₃ but slightly enhanced electron-donating character, this compound is expected to be a highly effective ligand, likely outperforming PPh₃ under similar conditions, especially for activated aryl halides.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation re_corner trans_complex->re_corner Product Ar-Ar' (Biaryl Product) trans_complex->Product Byproduct X-B(OR)₂ + Base-H⁺ trans_complex->Byproduct re_corner->pd0 Reductive Elimination oa_corner ArX Ar-X (Aryl Halide) ArX->oa_complex ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->trans_complex Base Base (e.g., K₃PO₄) Base->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the synthesis of a catalyst precursor and its application in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of Bis(this compound)palladium(II) Chloride

This procedure is adapted from established methods for similar triarylphosphine-palladium complexes.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (2.1 equivalents)

  • Benzonitrile (solvent)

  • Ethanol (wash)

  • Diethyl ether (wash)

  • Schlenk flask, condenser, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).

  • Add this compound (3.26 g, 11.8 mmol, 2.1 equivalents).

  • Add benzonitrile (30 mL).

  • Purge the flask with argon or nitrogen for 20 minutes to establish an inert atmosphere.

  • Heat the mixture to 100-120 °C with stirring until all solids dissolve, forming a clear, orange-red solution.

  • Maintain heating for 2 hours to ensure complete reaction.

  • Allow the reaction mixture to cool slowly to room temperature, during which a precipitate should form.

  • Continue stirring the mixture at room temperature overnight to maximize precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected yellow solid sequentially with small portions of cold ethanol and diethyl ether to remove impurities.

  • Dry the final product under vacuum to a constant weight.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an aryl bromide with a phenylboronic acid using a Pd/PPh₂(p-Tol) catalyst system.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 - 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • This compound (2-4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix the Pd(OAc)₂ and this compound in toluene to form the catalyst.

  • Add the toluene (5 mL) and water (0.5 mL) to the reaction vessel containing the substrates and base.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Performance of Diphenyl-p-tolylphosphine in Coupling of Sterically Hindered Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of sterically hindered substrates is a formidable challenge in modern organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals and materials science. The choice of phosphine ligand is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope. This guide provides a comparative overview of Diphenyl-p-tolylphosphine's performance in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving sterically demanding substrates, benchmarked against other commonly employed bulky phosphine ligands.

Ligand Profiles and Performance Comparison

This compound is a triarylphosphine ligand that offers a moderate level of steric bulk and electron-donating character due to the presence of the p-tolyl group. While not as sterically encumbering as some specialized ligands, it represents a cost-effective and readily available option. Its performance is compared here with other notable ligands known for their efficacy in coupling hindered substrates, such as tri(o-tolyl)phosphine and Buchwald's biarylphosphine ligands (e.g., XPhos and SPhos).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. When coupling sterically hindered aryl halides with hindered boronic acids, the steric profile of the phosphine ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidLigandCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
12-Bromo-m-xylene2,6-Dimethylphenylboronic acidP(o-tolyl)₂PhPd(OAc)₂ (2 mol%)K₃PO₄Toluene10085[1]
21-Bromo-2,4,6-triisopropylbenzene2,6-Dimethylphenylboronic acid(Representative) Pd-NHC catalystt-BuOKDioxaneRT>99[2]
32-ChlorotoluenePhenylboronic acidP(o-tolyl)₂PhPd₂(dba)₃ (1 mol%)K₃PO₄Toluene10092[1]
44-Amino-2-chloropyridinePhenylboronic acidSPhosPd(OAc)₂ (2 mol%)K₃PO₄Toluene10095[3]

Note: Direct quantitative data for this compound in these specific sterically hindered couplings was not available in the reviewed literature. The data for P(o-tolyl)₂Ph, a structurally similar ligand, is presented as a proxy. The performance of this compound is expected to be in a similar range, though potentially with slightly lower yields in the most challenging cases due to its reduced steric bulk compared to ligands specifically designed for hindered substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The coupling of sterically hindered anilines or aryl halides presents a significant synthetic hurdle, where bulky and electron-rich ligands are often required to promote efficient catalysis.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Sterically Hindered Substrates

EntryAryl HalideAmineLigandCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1Chlorobenzene2,6-DiisopropylanilineRuPhos[Pd(cinnamyl)Cl]₂ (2 mol%)NaOtBuToluene10098[4]
23-BromoanisoleDiphenylamineBrettPhosPd₂(dba)₃ (1 mol%)NaOtBuToluene10095[5]
32-ChloropyrimidineMorpholineMorDalPhos[Pd(cinnamyl)Cl]₂ (1 mol%)K₃PO₄Water10092[6]
4BromobenzeneAnilineP(o-tol)₃PdCl₂(P(o-Tol)₃)₂ (1 mol%)NaOtBuToluene10085-95[7]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Optimal conditions may vary depending on the specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide
  • Catalyst Pre-activation (optional but recommended for hindered substrates): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., this compound, 4 mol%) to a dry Schlenk tube. Add a small amount of anhydrous, degassed solvent and stir for 10-15 minutes.

  • Reaction Setup: To the pre-activated catalyst mixture, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the bulk of the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to a total volume of 5-10 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., this compound, 2-4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DME, 5-10 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L-X Ar-Pd(II)L-X Pd(0)L->Ar-Pd(II)L-X Oxidative Addition (Ar-X) [Ar-Pd(II)L(HNR'R'')]X [Ar-Pd(II)L(HNR'R'')]X Ar-Pd(II)L-X->[Ar-Pd(II)L(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)L(NR'R'') Ar-Pd(II)L(NR'R'') [Ar-Pd(II)L(HNR'R'')]X->Ar-Pd(II)L(NR'R'') Deprotonation (Base) Ar-Pd(II)L(NR'R'')->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L(NR'R'')->Ar-NR'R'' Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Oven-dry glassware Inert atmosphere (Ar/N₂) Reagents Weigh Pd precursor, ligand, substrates, and base Setup->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Heating Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring Monitor progress (TLC, GC/LC-MS) Heating->Monitoring Quench Cool to RT, dilute with solvent Monitoring->Quench Extraction Wash with water and brine Quench->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Column chromatography Concentration->Purification Product Product Purification->Product

References

A Comparative Guide to Phosphine Ligands for the Synthesis of Tetra-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The synthesis of sterically hindered biaryls, especially tetra-ortho-substituted systems, presents a significant challenge due to the steric hindrance around the coupling sites. The choice of phosphine ligand is paramount in overcoming this hurdle, as it directly influences the stability and reactivity of the palladium catalyst. This guide provides a comparative analysis of various phosphine ligands, supported by experimental data, to aid in the selection of the optimal ligand for the synthesis of tetra-substituted biaryls.

Performance Comparison of Phosphine Ligands

The efficacy of different phosphine ligands in the Suzuki-Miyaura coupling for the synthesis of tetra-substituted biaryls is highly dependent on the specific substrates and reaction conditions. Below is a compilation of experimental data from the literature, summarizing the performance of several key ligand classes.

A 2021 study evaluated a family of P-bridged biaryl phosphine ligands derived from phobane and phosphatrioxa-adamantane frameworks and compared them with well-established Buchwald dialkylbiaryl phosphines.[1][2][3] The results for the coupling of 2-bromomesitylene with 2,6-dimethylphenylboronic acid are presented below:

Ligand/Catalyst SystemProductYield (%)
P-Bridged Biaryl Phosphacycles
Ligand 1 (Phobane-based)3-Mesityl-2,4,6-trimethylbiphenyl95
Ligand 3 (Phosphatrioxa-adamantane-based)3-Mesityl-2,4,6-trimethylbiphenyl88
Buchwald Dialkylbiaryl Phosphines
Ligand 5 (XPhos)3-Mesityl-2,4,6-trimethylbiphenyl92
Ligand 7 (tBuXPhos)3-Mesityl-2,4,6-trimethylbiphenyl78

Reaction Conditions: Pd(OAc)2 (1 mol%), Ligand (2 mol%), K3PO4 (2.0 equiv.), Toluene, 110 °C, 12 h.

In a separate investigation, a novel benzo[c]carbazolyl-based phosphine ligand (L6) was developed and demonstrated to be highly efficient for the synthesis of tetra-ortho-substituted biaryls.[4] The study highlighted the ineffectiveness of more common electron-rich and bulky dialkyl phosphine ligands for this particularly challenging transformation.

LigandProductYield (%)
L1 (PCy2-PhenCar-Phos)2-(2,6-Dimethylphenyl)mesitylene<5
L2 (PtBu2-PhenCar-Phos)2-(2,6-Dimethylphenyl)mesitylene<5
L3 (JohnPhos)2-(2,6-Dimethylphenyl)mesitylene<5
L4 (RuPhos)2-(2,6-Dimethylphenyl)mesitylene<5
L5 (PPh2-Car-Phos)2-(2,6-Dimethylphenyl)mesitylene37
L6 (Benzo[c]carbazolyl-based)2-(2,6-Dimethylphenyl)mesitylene92

Reaction Conditions: Pd(OAc)2 (1 mol%), Ligand (2 mol%), K3PO4 (2.0 equiv.), Toluene, 110 °C, 12 h.

Experimental Protocols

A representative experimental procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a tetra-ortho-substituted biaryl is as follows:

General Procedure for the Synthesis of 3-Mesityl-2,4,6-trimethylbiphenyl:

An oven-dried Schlenk tube is charged with Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and K3PO4 (424 mg, 2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 2-bromomesitylene (199 mg, 1.0 mmol), and 2,6-dimethylphenylboronic acid (180 mg, 1.2 mmol) are then added sequentially. The reaction mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Catalytic Cycle and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0L2->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0L2 Biaryl Ar-Ar' RedElim->Biaryl ArX Aryl Halide ArBoronic Arylboronic Acid Base Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Pd(OAc)2, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert add_reactants Add Solvent, Aryl Halide, and Arylboronic Acid inert->add_reactants heating Heat and Stir Reaction Mixture add_reactants->heating workup Cool, Dilute, and Filter heating->workup purification Purify by Column Chromatography workup->purification product Obtain Tetra-substituted Biaryl purification->product

Experimental Workflow Diagram

Conclusion

The synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura cross-coupling is a formidable task where the phosphine ligand plays a decisive role. While established bulky and electron-rich ligands like XPhos show good efficacy, newer generations of ligands, such as P-bridged biaryl phosphacycles and specialized frameworks like the benzo[c]carbazolyl-based phosphines, can offer superior performance for these sterically demanding couplings. The choice of ligand should be guided by empirical data and the specific steric and electronic properties of the coupling partners. The provided experimental protocol and workflow diagrams offer a practical starting point for researchers venturing into this challenging and rewarding area of organic synthesis.

References

A Comparative Guide to the Role of Electron-Donating Groups on Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of homogeneous catalysis, phosphine ligands (PR₃) are indispensable tools, offering unparalleled versatility in fine-tuning the performance of transition metal catalysts.[1][2] Their efficacy stems from the ability to precisely modulate the steric and electronic environment around the metal center, which in turn governs the catalyst's activity, selectivity, and stability.[3] This guide provides a comparative analysis of the role of electron-donating groups on phosphine ligands, supported by experimental data, to elucidate their impact on catalytic processes crucial for chemical synthesis and drug development.

The Electronic Influence of Phosphine Ligands

The electronic nature of a phosphine ligand is determined by the substituents ('R' groups) attached to the phosphorus atom. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the phosphorus atom. This enhanced electron density strengthens the σ-donation from the phosphorus lone pair to the metal center.[3][4] Consequently, the metal center becomes more electron-rich, which can significantly influence key steps in a catalytic cycle. For instance, an electron-rich metal center is more prone to undergo oxidative addition, a critical activation step in many cross-coupling reactions.[4]

Conversely, electron-withdrawing groups, like aryl or alkoxy groups, decrease the electron density on the phosphorus, leading to weaker σ-donation.[3] The ability to tune these electronic properties allows for the rational design of ligands tailored for specific catalytic transformations.[5][6]

Quantifying the Electronic Effect

To rationally compare and select ligands, several quantitative methods have been developed to assess their electron-donating strength.

  • Tolman Electronic Parameter (TEP): This is the most established method, which measures the carbonyl stretching frequency (ν(CO)) of nickel-phosphine complexes, specifically Ni(CO)₃L.[6] Stronger electron-donating ligands increase the electron density on the metal, leading to enhanced π-backbonding from the metal to the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[6][7] Therefore, a smaller TEP value corresponds to a more strongly donating phosphine ligand.

  • Molecular Electrostatic Potential (MESP): A computational approach that calculates the MESP minimum (Vmin) near the phosphorus lone pair. A more negative Vmin value indicates a more electron-rich lone pair and thus a stronger σ-donating ability.[8][9] This method offers a direct, inherent measure of the ligand's electronic character without the need for complex synthesis.[9]

  • P-Se Coupling Constants (¹J(P-Se)): An NMR-based technique that measures the coupling constant between phosphorus-31 and selenium-77 in phosphine selenide derivatives.[10][11] Electron-donating groups on the phosphine influence the s-character of the P-Se bond, which correlates with the ligand's donor strength.[11]

The following diagram illustrates the fundamental electronic interactions between a phosphine ligand and a metal center.

G cluster_phosphine Phosphine Ligand M Metal P P M->P π-backbonding (d → σ*) P->M σ-donation (lone pair → d) R1 R P->R1 R2 R P->R2 R3 R P->R3

Caption: Metal-Phosphine Bonding Interaction.

Data Presentation: Comparing Ligand Performance

The choice of phosphine ligand can dramatically alter the outcome of a catalytic reaction. The tables below summarize key quantitative data for a selection of common phosphine ligands, comparing their electronic properties and their performance in a representative cross-coupling reaction.

Table 1: Comparison of Electronic Parameters for Common Phosphine Ligands

Ligand (PR₃)R GroupsClassTolman Electronic Parameter (TEP, cm⁻¹)
P(t-Bu)₃Tri-tert-butylTrialkylphosphine (Electron-Rich)2056.1
PCy₃TricyclohexylTrialkylphosphine (Electron-Rich)2056.4
PPh₃TriphenylTriarylphosphine (Electron-Neutral)2068.9
P(OPh)₃TriphenoxyPhosphite (Electron-Poor)2089.3
PF₃TrifluoroHalophosphine (Very Electron-Poor)2110.8

Data sourced from established literature values.

Table 2: Ligand Effect in Nickel-Catalyzed Kumada Cross-Coupling

This table presents data from a model Kumada cross-coupling reaction between phenyl magnesium bromide and 4-chlorotoluene, demonstrating the impact of ligand electronics on catalytic yield.[12]

LigandElectronic CharacterYield (%)
L3 (o-tolyl analogue)Strong Donor81
L2 (pyrrolyl phosphine)Strong Donor69
L1 (pyrrolyl phosphine)Attenuated Donor35

As the data indicates, ligands with stronger electron-donating properties (L2 and L3) provide significantly higher product yields compared to the ligand with attenuated donation (L1), validating the crucial role of electron-rich phosphines in promoting this transformation.[12]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential.

Protocol 1: Determination of Tolman Electronic Parameter (TEP)

  • Synthesis of Ni(CO)₃(PR₃) Complex: In a glovebox, a solution of the phosphine ligand (PR₃) in a suitable solvent (e.g., THF) is added dropwise to a solution of Ni(CO)₄ at room temperature. The reaction is stirred for a specified time to allow for ligand exchange. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety measures.

  • Purification: The solvent is removed under vacuum, and the resulting Ni(CO)₃(PR₃) complex is purified, often by crystallization or chromatography.

  • IR Spectroscopy: A solution of the purified complex in a non-polar solvent (e.g., hexane or dichloromethane) is prepared. The infrared spectrum is recorded, focusing on the carbonyl stretching region (approx. 2000-2100 cm⁻¹).

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter (TEP) for the specific phosphine ligand.[6][10][11]

Protocol 2: General Procedure for a Ligand Screening in Cross-Coupling

  • Catalyst Pre-formation/In Situ Generation: In an inert atmosphere (e.g., using a glovebox or Schlenk line), a flask is charged with the palladium or nickel precursor (e.g., Pd(OAc)₂, Ni(COD)₂), the phosphine ligand, and a dry, deoxygenated solvent. The mixture is stirred at room temperature to form the active catalyst.

  • Reaction Setup: To the catalyst mixture, the aryl halide, the coupling partner (e.g., boronic acid, organomagnesium reagent), and a base (if required) are added.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for a set period. Reaction progress is monitored by techniques like TLC or GC-MS.

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature, quenched, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The product yield is determined by purification (e.g., column chromatography) and/or quantitative analysis (e.g., GC or NMR with an internal standard).

The following diagram outlines a typical workflow for evaluating new phosphine ligands.

G start Design & Synthesize New Phosphine Ligand quantify Quantify Electronic Properties (e.g., TEP, MESP) start->quantify screen Screen in Catalytic Test Reaction (e.g., Cross-Coupling) quantify->screen analyze Analyze Reaction Outcome (Yield, Selectivity, TON) screen->analyze compare Compare Performance vs. Benchmark Ligands analyze->compare compare->start Poor Performance optimize Optimize Reaction Conditions compare->optimize Promising Result end Identify Superior Catalyst System compare->end Superior Performance optimize->screen

Caption: Workflow for Phosphine Ligand Evaluation.

Logical Relationships in Catalysis

The electron-donating ability of a phosphine ligand is directly linked to its basicity and, consequently, its effectiveness in catalysis. This relationship is a cornerstone of rational catalyst design.

G edg Presence of Electron- Donating Groups (EDGs) on Phosphine density Increased Electron Density on Phosphorus Atom edg->density Leads to donation Enhanced σ-Donation to Metal Center density->donation Results in metal More Electron-Rich Metal Center donation->metal Causes activity Increased Catalytic Activity (e.g., faster oxidative addition) metal->activity Promotes

Caption: Effect of EDGs on Catalytic Activity.

References

A Comparative Kinetic Analysis of Palladium Complexes with Diverse Triarylphosphine Ligands in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for optimizing palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the kinetic performance of palladium complexes bearing three distinct triarylphosphine ligands—Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tolyl)₃), and Tri(tert-butyl)phosphine (P(t-Bu)₃)—in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate informed catalyst system selection.

The efficiency of palladium-catalyzed cross-coupling reactions is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligands. These ligands play a crucial role in the key steps of the catalytic cycle, including oxidative addition and reductive elimination. Generally, bulkier and more electron-donating ligands can enhance the rate of these steps, leading to higher catalytic activity.

Comparative Kinetic Data

The following table summarizes the performance of palladium catalysts with different triarylphosphine ligands in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. While direct side-by-side kinetic data such as rate constants can be sparse across different studies, the isolated yields under identical reaction times provide a strong indication of the relative reaction rates.

LigandStructureCone Angle (°)Electronic Parameter (ν-CO, cm⁻¹)Reaction Time (h)Yield (%)Relative Rate Inference
Triphenylphosphine (PPh₃)P(C₆H₅)₃1452068.912~70-80Baseline
Tri(o-tolyl)phosphine (P(o-tolyl)₃)P(o-CH₃C₆H₄)₃1942066.7495[1]Faster
Tri(tert-butyl)phosphine (P(t-Bu)₃)P(C(CH₃)₃)₃1822056.2498[1]Fastest

Note: The cone angle is a measure of the ligand's steric bulk. The electronic parameter (CO stretching frequency of a Ni(CO)₃L complex) indicates the ligand's electron-donating ability (a lower value signifies a more electron-donating ligand). The reaction yields are for the coupling of 4-chlorotoluene with phenylboronic acid, catalyzed by a Pd(dba)₂/ligand system in dioxane at 80°C. The relative rate is inferred from the yield achieved in a shorter reaction time compared to the baseline.

Experimental Protocols

A detailed methodology for conducting a kinetic study of a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is designed to monitor the reaction progress and determine the kinetic parameters of the catalytic system.

Objective: To determine the initial reaction rate and product yield over time for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloroanisole and phenylboronic acid using different triarylphosphine ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triarylphosphine ligand (PPh₃, P(o-tolyl)₃, or P(t-Bu)₃)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Argon or Nitrogen gas

  • Schlenk flasks and gas-tight syringes

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the respective triarylphosphine ligand (2 mol%) in a small amount of anhydrous 1,4-dioxane in a Schlenk flask. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the reaction flask via a gas-tight syringe.

  • Reaction Initiation: Inject the pre-formed catalyst solution into the reaction mixture.

  • Sampling: Immediately after catalyst addition (t=0) and at regular intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw aliquots (approx. 0.1 mL) from the reaction mixture using a gas-tight syringe.

  • Quenching: Quench each aliquot by adding it to a vial containing a small amount of diethyl ether and a drop of water.

  • Analysis: Analyze the quenched samples by gas chromatography (GC). The product and remaining starting material are quantified by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Ligand_Effect_Logic cluster_1 Ligand Properties and Kinetic Impact Ligand_Properties Ligand Properties Steric_Bulk Increased Steric Bulk (e.g., P(t-Bu)₃ > P(o-tolyl)₃ > PPh₃) Ligand_Properties->Steric_Bulk Electron_Donating Increased Electron-Donating Ability (e.g., P(t-Bu)₃ > P(o-tolyl)₃ > PPh₃) Ligand_Properties->Electron_Donating Accelerated_RE Accelerated Reductive Elimination Steric_Bulk->Accelerated_RE Accelerated_OA Accelerated Oxidative Addition Electron_Donating->Accelerated_OA Overall_Rate Increased Overall Reaction Rate Accelerated_OA->Overall_Rate Accelerated_RE->Overall_Rate

Ligand Effects on Reaction Kinetics

Experimental_Workflow cluster_2 Kinetic Study Workflow Start Reaction Setup (Inert Atmosphere) Catalyst_Injection Catalyst Injection (t=0) Start->Catalyst_Injection Sampling Aliquots Taken at Time Intervals Catalyst_Injection->Sampling Quenching Quench Aliquots Sampling->Quenching GC_Analysis GC Analysis with Internal Standard Quenching->GC_Analysis Data_Processing Plot [Product] vs. Time GC_Analysis->Data_Processing End Determine Initial Rate Data_Processing->End

Experimental Workflow for Kinetic Analysis

References

Navigating the Oxidative Addition Step: A DFT-Based Comparison of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of catalytic cycles is paramount. The oxidative addition of aryl halides to a metal center is a critical, often rate-determining, step in numerous cross-coupling reactions. The choice of phosphine ligand is a key determinant of the reaction's efficiency and selectivity. This guide offers an objective comparison, based on Density Functional Theory (DFT) studies, of how various phosphine ligands influence the energetics and mechanism of this fundamental reaction.

The reactivity of the metal complex in oxidative addition is finely tuned by the steric and electronic properties of its supporting phosphine ligands. Generally, electron-donating and sterically bulky ligands are favored for this step.[1] Steric bulk can promote the formation of lower-coordinate, highly reactive metal species, while strong electron donation increases the electron density on the metal center, facilitating its oxidation.[1][2] These properties are often quantified by the Tolman cone angle (a measure of steric bulk) and the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel-carbonyl complexes.[3]

Comparative Energetics of Oxidative Addition

DFT calculations provide invaluable insights into the reaction barriers (activation free energy, ΔG‡) and thermodynamics (reaction free energy, ΔG) of the oxidative addition step. The following table summarizes calculated energy barriers for the oxidative addition of various aryl halides to Pd(0) and Ni(0) centers supported by different phosphine ligands.

MetalLigand (L)Substrate (Ar-X)PathwayΔG‡ (kcal/mol)ΔG (kcal/mol)Source
PdPtBu₃Ph-BrMonophosphine22.7-[1]
PdSPhosPh-BrMonophosphine--[1]
PdPCy₃Ph-BrBisphosphine--[1]
PdPPh₃Ph-BrBisphosphine--[1]
NiPMe₃4-chlorophenyl tosylateBisphosphine--[4]
NiPPh₃4-chlorophenyl tosylateBisphosphine--[4]
NiPCy₃4-chlorophenyl tosylateBisphosphine--[4]
NiTriphosphine4-bromotoluene---22.8[5]

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in computational methods. Trends within a single study are most informative. SPhos is a biaryl phosphine ligand.

DFT studies on Ni(0) complexes highlight the unique role of small phosphine ligands. For instance, calculations predicted that with PMe₃ as a ligand, the oxidative addition to an aryl tosylate (C-OTs bond) is favored over an aryl chloride (C-Cl bond).[4] In contrast, with the bulkier PPh₃, the reaction at the chloride is faster.[4] This demonstrates that both electronic and steric factors contribute to selectivity, with a specific interaction between the nickel and a sulfonyl oxygen being crucial for the observed preference with PMe₃.[4][6]

For palladium catalysts, bulky and electron-rich ligands like PtBu₃ and SPhos facilitate access to low-coordinate (monophosphine) complexes, which are highly reactive in the oxidative addition step.[1] Conversely, smaller ligands such as PCy₃ and PPh₃ tend to favor a bisphosphine pathway for the oxidative addition.[1]

Mechanistic Pathways: Dissociative vs. Associative Mechanisms

The oxidative addition can proceed through two primary mechanistic pathways, which are often in competition: a dissociative (monophosphine) pathway and an associative (bisphosphine) pathway. The choice of pathway is heavily influenced by the steric properties of the phosphine ligand.

G reactants PdL₂ + ArX dissociation Ligand Dissociation (Sterically Demanding L) reactants->dissociation assoc Associative Path (Less Bulky L) reactants->assoc pd_l PdL dissociation->pd_l -L ts_mono TS (Monophosphine) pd_l->ts_mono + ArX product_mono ArPd(L)X ts_mono->product_mono ts_bis TS (Bisphosphine) assoc->ts_bis + ArX product_bis ArPd(L)₂X ts_bis->product_bis

Caption: Competing pathways for oxidative addition.

Bulky ligands like PtBu₃ favor the dissociative pathway, where one ligand dissociates from the PdL₂ complex to form a highly reactive 12-electron PdL species before the aryl halide adds.[1] Less sterically demanding ligands like PPh₃ can allow for an associative pathway where the aryl halide coordinates to the PdL₂ complex before the C-X bond is broken.[1]

Influence of Ligand Properties on Reactivity

The interplay between a phosphine ligand's steric and electronic properties dictates its influence on the oxidative addition step. The following diagram illustrates this relationship.

G cluster_0 Ligand Properties cluster_1 Effect on Metal Center cluster_2 Reaction Outcome Steric Steric Bulk (e.g., Cone Angle) Coordination Favors Lower Coordination Number Steric->Coordination Electronic Electronic Effect (e.g., TEP) ElectronDensity Increases e⁻ Density on Metal Electronic->ElectronDensity Barrier Lowers Activation Barrier (ΔG‡) Coordination->Barrier ElectronDensity->Barrier

Caption: Influence of ligand properties on oxidative addition.

Steric and Electronic Parameters of Common Phosphines

To rationalize the observed trends, it is useful to compare the Tolman parameters for the ligands discussed.

LigandTolman Cone Angle (θ) in °TEP (A1 mode in cm⁻¹)Steric CharacterElectronic CharacterSource
PMe₃1182064.1SmallStrong Donor[3]
PPh₃1452068.9MediumWeak Donor[3]
PCy₃1702056.4LargeStrong Donor[3]
PtBu₃1822056.1Very LargeStrong Donor[7][8]

TEP is the vibrational frequency of the A1 C-O stretch in Ni(CO)₃L complexes. A lower value indicates a more strongly donating ligand.

Experimental Protocols: A Look at the Computational Details

Study FocusFunctionalBasis SetDispersion/SolvationSoftwareSource
Pd(PMe₃)₂ + Aryl IodidesBP86-Dispersion correction and solvation (THF)Gaussian[9]
Pd(0) + Ph-X (various L)B3LYP-D2-D2 dispersion correction-[1]
Ni(0) + Aryl Tosylates--Dispersion considered-[4]
Pd-L + Ph-XB3LYP---[2]
Ni(0) + Aryl Halides----[10]

It is crucial for researchers to consider these methodological details when comparing results across different studies, as variations in functionals, basis sets, and the inclusion of dispersion and solvation effects can significantly impact the calculated energies.[11][12]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Diphenyl-p-tolylphosphine, a common reagent in organic synthesis, adherence to strict disposal protocols is paramount to mitigate risks and maintain a secure working environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, encompassing immediate safety measures and logistical procedures.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this compound, which can cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or fumes.[2]

PPE CategorySpecific Equipment
Hand Protection Chemical-impermeable gloves (e.g., Neoprene or nitrile rubber)[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles; face shield[2][3]
Skin and Body Protection Protective clothing to prevent skin exposure[2][4]
Respiratory Protection NIOSH-approved respirator if dust formation is likely[2]

Handling Precautions:

  • Avoid all personal contact, including the inhalation of dust.[2]

  • Prevent the formation of dust during handling and disposal.[1][2]

  • Keep the compound away from ignition sources.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national hazardous waste regulations.[4][5] It is essential to entrust the disposal to a licensed waste disposal company.[5]

Step 1: Segregation and Labeling

  • Unused or Waste Product: Keep the original this compound in its container if possible. If the container is damaged or the material is a waste product from a reaction, transfer it to a suitable, sealable, and properly labeled waste container. The label should clearly identify the contents as "Hazardous Waste: this compound."

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and paper towels, must be considered contaminated waste. Place these items in a separate, clearly labeled, and sealed container for hazardous waste.

Step 2: Container Management

  • Ensure that all waste containers are in good condition and are compatible with the chemical.

  • Keep containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

Step 3: Spill Management In the event of a spill, immediate action is necessary to prevent wider contamination and exposure.[2]

  • Minor Spills:

    • Remove all sources of ignition.[1][2]

    • Wearing the appropriate PPE, clean up spills immediately.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2][6]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Do not under any circumstances empty this compound or its contaminated waste into drains or dispose of it with regular trash.[1][4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe assess Assess Material for Disposal ppe->assess unused Unused/Waste Product assess->unused Unused contaminated Contaminated Materials (e.g., gloves, paper towels) assess->contaminated Contaminated spill Spill Occurs assess->spill Spill containerize Place in Labeled Hazardous Waste Container unused->containerize contaminated->containerize minor_spill Minor Spill spill->minor_spill Minor major_spill Major Spill spill->major_spill Major cleanup Dry Cleanup Procedure minor_spill->cleanup evacuate Evacuate & Contact EHS major_spill->evacuate cleanup->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store disposal Arrange for Pickup by Licensed Waste Contractor store->disposal

Caption: Decision workflow for this compound disposal.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Diphenyl-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diphenyl-p-tolylphosphine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. Below is a summary of the required PPE when handling this compound.

PPE CategorySpecific Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A lab coat or chemical-resistant apron is required. Full-body protection should be considered for larger quantities or in case of a significant spill risk.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial to minimize risks associated with this compound.

1. Preparation and Handling:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.

  • Avoiding Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces as organophosphine compounds can be flammable.

  • Preventing Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

2. Storage:

  • Container: Keep the container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as some phosphines can be air-sensitive.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled responsibly to protect the environment.

1. Waste Collection:

  • All waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, absorbent materials), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • This compound waste is considered hazardous.[3]

  • Disposal must be carried out through an approved and licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][3]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid Carefully prep_fume_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handle_reaction->disposal_collect During & After Reaction storage_store Store in a Cool, Dry, Ventilated Area cleanup_decontaminate->storage_store cleanup_decontaminate->disposal_collect disposal_contact Contact Hazardous Waste Disposal Service disposal_collect->disposal_contact

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl-p-tolylphosphine
Reactant of Route 2
Reactant of Route 2
Diphenyl-p-tolylphosphine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.